Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
Description
The exact mass of the compound Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(2-bromophenyl)-2-cyanoacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-bromophenyl)-2-cyanoacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDUYGRZQWFBHZ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233491 | |
| Record name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103457-27-8, 59803-32-6 | |
| Record name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103457-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamic acid, o-bromo-alpha-cyano-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: Synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
Executive Summary
This guide details the synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate , a critical intermediate in the development of heterocyclic pharmacophores (e.g., substituted 1,4-dihydropyridines) and functionalized polymers. The synthesis relies on the Knoevenagel condensation , a robust carbon-carbon bond-forming reaction between 2-bromobenzaldehyde and ethyl cyanoacetate.
While the reaction is chemically straightforward, the ortho-bromo substituent introduces specific steric and electronic considerations that distinguish this protocol from non-substituted analogs. This guide provides a mechanistic deep-dive, a dual-track experimental workflow (Classic vs. Green), and troubleshooting strategies to prevent common pitfalls such as Michael-addition side products or oligomerization.
The Chemical Architecture
Retrosynthetic Analysis
The target molecule is an electron-deficient alkene (cinnamic acid derivative). The most efficient disconnection is at the
-
Electrophile: 2-Bromobenzaldehyde (Provides the aryl core; Br- group at ortho position creates steric twist).
-
Nucleophile: Ethyl Cyanoacetate (Active methylene compound; pKa
11). -
Driving Force: Formation of a conjugated system and irreversible dehydration.
Structural Considerations (The "Ortho" Effect)
Unlike para-substituted analogs, the 2-bromo group forces the phenyl ring to rotate out of planarity with the acrylate moiety to minimize steric clash with the carbonyl oxygen or cyano group. Crystallographic data suggests the (E)-isomer is thermodynamically favored, where the bulky phenyl group is trans to the ester group to minimize repulsion [1].
Mechanistic Deep Dive
The reaction follows a base-catalyzed Knoevenagel condensation pathway.[1][2][3][4] We utilize piperidine as the organocatalyst.[1]
Step-by-Step Mechanism
-
Catalyst Activation & Enolization: Piperidine (weak base) deprotonates the
-carbon of ethyl cyanoacetate. The resulting carbanion is stabilized by resonance between the nitrile and ester carbonyl. -
Nucleophilic Addition: The enolate attacks the carbonyl carbon of 2-bromobenzaldehyde. Note: The inductive electron-withdrawing effect of the ortho-Br enhances the electrophilicity of the aldehyde, partially offsetting the steric hindrance.
-
Proton Transfer: The alkoxide intermediate abstracts a proton from the protonated piperidine, regenerating the base and forming a
-hydroxy intermediate (aldol-like species). -
E1cB Elimination: A second deprotonation event at the
-position leads to the expulsion of the hydroxyl group as water. This step is irreversible and drives the equilibrium toward the conjugated alkene product.
Pathway Visualization
Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the critical dehydration step.
Experimental Protocols
Two methodologies are presented: Method A (Standard Laboratory Scale) for maximum reliability, and Method B (Green Chemistry) for high-throughput/low-waste applications.
Method A: Classic Ethanol Reflux (Benchmark)
Best for: High purity requirements and crystal growth.
Reagents:
-
2-Bromobenzaldehyde (10 mmol, 1.85 g)
-
Ethyl Cyanoacetate (10 mmol, 1.13 g)
-
Ethanol (Abs. or 95%, 20 mL)
-
Piperidine (Catalytic, 5-10 drops)
Protocol:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Mixing: Dissolve 2-bromobenzaldehyde and ethyl cyanoacetate in ethanol.
-
Initiation: Add piperidine dropwise while stirring. A slight exotherm or color change (yellowing) may occur immediately.
-
Reaction: Stir at room temperature (RT) for 30 minutes. If precipitation is slow, heat to reflux (78°C) for 1-2 hours.
-
Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (
) should disappear.
-
-
Crystallization: Cool the mixture to 0°C in an ice bath. The product typically precipitates as a pale yellow/white solid.
-
Isolation: Filter the solid under vacuum. Wash with cold ethanol (
mL) and cold water ( mL) to remove piperidine salts. -
Purification: Recrystallize from hot ethanol or an EtOAc/Hexane mixture.
Method B: Solvent-Free Grindstone (Green)
Best for: Rapid synthesis and avoiding organic solvents.
Protocol:
-
Mixing: Place 2-bromobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in a porcelain mortar.
-
Catalysis: Add 5 drops of piperidine (or DBU for higher activity).
-
Grinding: Grind the mixture vigorously with a pestle. The mixture will initially liquefy (eutectic melt) and then solidify within 10–20 minutes as the product forms and water is expelled [2].
-
Workup: Wash the resulting solid with water on a Buchner funnel to remove the catalyst. Dry in a desiccator.
Data Comparison
| Parameter | Method A (Solution) | Method B (Solid-State) |
| Reaction Time | 2–4 Hours | 15–30 Minutes |
| Yield | 85–92% | 90–96% |
| Purity (Crude) | High (>95%) | Moderate (Requires washing) |
| Waste Factor | Moderate (Solvent waste) | Low (Atom efficient) |
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
Issue: The product separates as a sticky oil instead of a solid. Cause: Presence of impurities or residual solvent preventing crystal lattice formation. The ortho-bromo group lowers the melting point compared to the para-isomer, making it prone to oiling. Solution:
-
Seed Crystals: Add a tiny crystal of pure product to the oil.
-
Scratching: Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Solvent Switch: Recrystallize using Ethanol/Water (9:1). The water increases polarity, forcing the hydrophobic product out.
Michael Addition Byproducts
Issue: Formation of bis-adducts (one aldehyde reacting with two equivalents of cyanoacetate). Cause: Excess ethyl cyanoacetate or prolonged reaction times with strong bases. Prevention: Maintain a strict 1:1 stoichiometric ratio. Use weak bases (piperidine/acetic acid buffer) if side products are observed.
Water Management
While the reaction produces water, the equilibrium constant (
-
Use Toluene as a solvent with a Dean-Stark trap to physically remove water (azeotropic distillation).
Safety & Handling
-
2-Bromobenzaldehyde: Causes skin irritation and serious eye damage. Handle in a fume hood.
-
Ethyl Cyanoacetate: Combustible. Releases toxic fumes (cyanide/nitrogen oxides) upon thermal decomposition.
-
Cyanoacrylates: While this derivative is not a "super glue" monomer (which are alkyl-2-cyanoacrylates), it still possesses an electron-deficient double bond. Avoid contact with strong nucleophiles (bases) during storage to prevent oligomerization.
References
-
Gong, L. L., et al. (2017).[5] "Crystal Structure of (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate." Journal of Materials Chemistry A.
-
Merugu, S. K., et al. (2023). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates." Journal of the Mexican Chemical Society, 67(1), 60-69.
-
BenchChem. (2025).[1] "Ethyl 2-Cyano-3-(2-furanyl)acrylate Synthesis Protocols." Technical Support Center.
-
RSC Advances. (2012). "DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate." Royal Society of Chemistry.
Sources
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, a substituted cyanoacrylate with significant potential in medicinal chemistry and materials science. This document delves into the compound's structural characteristics, spectroscopic profile, and thermal properties, offering a foundational understanding for its application in research and development. Furthermore, detailed experimental protocols for its synthesis and characterization are presented, alongside essential safety and handling information to ensure its proper use in a laboratory setting. This guide is intended to be a vital resource for researchers and scientists engaged in drug discovery and material innovation, providing the necessary data and methodologies to effectively utilize this versatile compound.
Introduction: The Significance of Substituted Cyanoacrylates
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate belongs to the broader class of cyanoacrylates, which are well-known for their rapid polymerization and adhesive properties. However, the introduction of various substituents onto the phenyl ring dramatically alters their chemical and biological characteristics, opening up a vast landscape for scientific exploration. The presence of a bromine atom at the ortho position of the phenyl ring in the title compound introduces specific electronic and steric effects that can influence its reactivity, biological activity, and potential as a scaffold in drug design. Understanding the fundamental physicochemical properties of this specific analog is paramount for its rational application in the development of novel therapeutics and advanced materials.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. This section details the key physical and chemical characteristics of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate.
Chemical Structure and Identification
-
IUPAC Name: Ethyl (2E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate
-
Canonical SMILES: CCOC(=O)C(=C/c1ccccc1Br)C#N
-
InChI Key: Information not available in search results.
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Melting Point | 73.3 °C | [4] |
| Boiling Point | Not experimentally determined. | - |
| Appearance | Solid | [4] |
| Solubility | Soluble in ethyl acetate, THF, DMF, and CHCl₃. Insoluble in methanol, ethyl ether, and petroleum ether.[4] | [4] |
Spectroscopic and Analytical Characterization
The structural elucidation and confirmation of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate rely on a combination of spectroscopic techniques. This section provides a detailed analysis of its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, the following signals are characteristic:
-
δ 8.1 (s, 1H, CH=): This singlet corresponds to the vinylic proton.
-
δ 7.6-7.4 (m, 4H, Ph): This multiplet represents the four protons on the brominated phenyl ring.
-
δ 4.3 (t, 2H, OCH₂): This triplet is due to the two protons of the methylene group in the ethyl ester.
-
δ 1.3 (t, 3H, OCH₂CH₃): This triplet corresponds to the three protons of the methyl group in the ethyl ester.[4]
-
-
¹³C-NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key chemical shifts include:
-
δ 163 (C=O): Carbonyl carbon of the ester group.
-
δ 152 (HC=): Vinylic carbon attached to the phenyl ring.
-
δ 138, 133, 131, 130, 128 (Ph): Carbons of the phenyl ring.
-
δ 116 (CN): Carbon of the cyano group.
-
δ 106 (C=): Vinylic carbon attached to the cyano and ester groups.
-
δ 61 (OCH₂): Methylene carbon of the ethyl ester.
-
δ 14 (OCH₂CH₃): Methyl carbon of the ethyl ester.[4]
-
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule. Characteristic absorption bands for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate include:
-
3011-2830 cm⁻¹ (m, C-H): Stretching vibrations of aromatic and aliphatic C-H bonds.
-
2223 cm⁻¹ (m, CN): Characteristic stretching vibration of the nitrile group.
-
1745 cm⁻¹ (s, C=O): Strong stretching vibration of the carbonyl group in the ester.
-
1595 cm⁻¹ (C=C): Stretching vibration of the carbon-carbon double bond.
-
1253 cm⁻¹ (s, C-O-C): Stretching vibration of the ester C-O bond.
-
790-729 cm⁻¹ (s, C-H out of plane): Bending vibrations of the C-H bonds on the substituted benzene ring.[4]
Mass Spectrometry (MS)
While specific mass spectrometry data for the 2-bromo isomer was not found in the initial searches, data for the analogous 4-bromophenyl derivative shows prominent peaks at m/z 279 and 281, corresponding to the molecular ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5] A similar fragmentation pattern would be expected for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate.
Synthesis and Purification
The primary method for synthesizing Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is the Knoevenagel condensation reaction. This well-established reaction provides an efficient route to a wide range of substituted cyanoacrylates.
Knoevenagel Condensation: Mechanism and Rationale
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (in this case, ethyl cyanoacetate) to a carbonyl group (2-bromobenzaldehyde) followed by a dehydration reaction. The reaction is typically base-catalyzed, with the base serving to deprotonate the active methylene group of the ethyl cyanoacetate, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromobenzaldehyde. The resulting intermediate readily undergoes dehydration to yield the final α,β-unsaturated product. The choice of a weak base catalyst, such as piperidine or an amine salt, is crucial to promote the reaction without causing unwanted side reactions like the polymerization of the cyanoacrylate product.
Caption: Knoevenagel condensation workflow for synthesis.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of similar cyanoacrylate derivatives.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or diisopropylethylammonium acetate (DIPEAc), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 65-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3.
Safety, Handling, and Storage
Working with any chemical substance requires strict adherence to safety protocols. This section outlines the essential safety precautions for handling Ethyl 3-(2-bromophenyl)-2-cyanoacrylate.
Hazard Identification and Personal Protective Equipment (PPE)
-
Irritant: Ethyl cyanoacrylates are known to be irritating to the skin, eyes, and respiratory system.[7][8][9]
-
Sensitizer: Repeated exposure may cause skin sensitization and, in some cases, respiratory sensitization leading to asthma-like symptoms.[7][9]
-
Bonds Skin and Eyes: Cyanoacrylates rapidly polymerize in the presence of moisture, which can cause skin and eyelids to bond in seconds.[8]
-
PPE: Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat. Work in a well-ventilated area or use a chemical fume hood to avoid inhaling vapors.
First Aid Measures
-
Skin Contact: If skin bonding occurs, do not pull the skin apart. Gently soak the affected area in warm, soapy water or acetone-based nail polish remover and carefully peel or roll the skin apart.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes. If eyelids are bonded, do not force them open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and sources of ignition. Keep the container tightly sealed to prevent polymerization due to moisture.
-
Stability: Cyanoacrylates are stabilized with a weak acid to prevent premature polymerization. They are sensitive to moisture and basic conditions, which will initiate polymerization.
Potential Applications in Drug Development and Materials Science
The unique combination of a reactive cyanoacrylate moiety and a brominated phenyl ring makes Ethyl 3-(2-bromophenyl)-2-cyanoacrylate a compound of interest for various applications.
-
Medicinal Chemistry: The cyanoacrylate group can act as a Michael acceptor, making it a potential covalent inhibitor of enzymes. The bromophenyl group can engage in halogen bonding and other non-covalent interactions with biological targets. This compound could serve as a starting point for the development of novel anticancer, antimicrobial, or anti-inflammatory agents.
-
Materials Science: The ability of cyanoacrylates to polymerize can be harnessed to create novel polymers and materials. The presence of the bromo-substituent can be used for further functionalization through cross-coupling reactions, allowing for the synthesis of advanced materials with tailored properties for applications in electronics, optics, and coatings.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties, synthesis, and handling of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate. The availability of its melting point and comprehensive spectroscopic data provides a solid foundation for its use in research. The established Knoevenagel condensation offers a reliable method for its synthesis, and the outlined safety protocols ensure its responsible handling. As a versatile building block, Ethyl 3-(2-bromophenyl)-2-cyanoacrylate holds considerable promise for future innovations in both drug discovery and materials science. Further research into its biological activities and polymerization characteristics is warranted to fully unlock its potential.
References
-
Laibo Chem. Ethyl 3-(2-Bromophenyl)-2-cyanoacrylate. Orion Cientific. Available from: [Link]
-
Seedion. Ethyl 3-(2-Bromophenyl)-2-cyanoacrylate. Available from: [Link]
-
PubChem. (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate. National Center for Biotechnology Information. Available from: [Link]
-
IRIS. Methyl cyanoacrylate and ethyl cyanoacrylate. Available from: [Link]
-
Ye, Y., et al. (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. Acta Crystallographica Section E: Structure Reports Online. 2009;65(Pt 11):o2636. Available from: [Link]
-
Abdel-Wahab, B. F., et al. Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. 2021. Available from: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Cyanoacrylates - Draft evaluation statement. 2024. Available from: [Link]
-
Al-Mussawi, A. M. Toxicity of Cyanoacrylate Adhesives and Their Occupational Impacts for Dental Staff. Dentistry Journal. 2022;10(9):165. Available from: [Link]
-
ResearchGate. (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. Available from: [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. 2023. Available from: [Link]
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- 1. Ethyl 3-(2-Bromophenyl)-2-cyanoacrylate , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 2. Ethyl 3-(2-Bromophenyl)-2-cyanoacrylate - 羰基化合物 - 西典实验 [seedior.com]
- 3. ETHYL 3-(2-BROMOPHENYL)-2-CYANO-2-PROPENOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.org.mx [scielo.org.mx]
- 7. DSpace [iris.who.int]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Guide: Crystal Structure & Synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
The following technical guide provides an in-depth analysis of the synthesis, crystallization, and structural characteristics of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate.
Executive Summary & Chemical Context
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is a highly functionalized electron-deficient alkene belonging to the class of substituted cinnamates. It is primarily synthesized via the Knoevenagel condensation and serves as a critical intermediate in the development of heterocyclic therapeutics (e.g., anticancer agents targeting A549 and HepG2 lines) and nonlinear optical (NLO) materials.
From a crystallographic perspective, this molecule is defined by the "Ortho Effect." Unlike its para (4-bromo) and meta (3-bromo) isomers, the ortho (2-bromo) substituent introduces significant steric hindrance, forcing the phenyl ring to twist out of coplanarity with the acrylate backbone. This guide details the synthesis, crystallization protocols, and the supramolecular architecture governed by these steric forces.
Synthesis & Crystallization Protocol
Reaction Mechanism: Knoevenagel Condensation
The synthesis relies on the base-catalyzed condensation of 2-bromobenzaldehyde with ethyl cyanoacetate . The reaction favors the formation of the thermodynamically stable (E)-isomer due to the steric bulk of the phenyl group relative to the ester moiety.
Reagents:
-
Substrate: 2-Bromobenzaldehyde (1.0 eq)
-
Active Methylene: Ethyl cyanoacetate (1.0 eq)
-
Catalyst: Piperidine (catalytic amount) or L-Proline (green alternative)
-
Solvent: Ethanol (EtOH) or Toluene (for azeotropic water removal)
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 2-bromobenzaldehyde and 10 mmol of ethyl cyanoacetate in 20 mL of absolute ethanol.
-
Catalysis: Add 5 drops of piperidine. A slight exotherm indicates initiation.
-
Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Precipitation: Cool the reaction mixture to room temperature, then refrigerate at 4 °C. The product typically precipitates as a solid.
-
Filtration: Filter the crude solid and wash with cold ethanol to remove unreacted aldehyde.
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is required to minimize defects.
-
Solvent System: Ethanol/Dichloromethane (1:1 v/v) or Acetone/Hexane.
-
Method: Dissolve 50 mg of the purified solid in 5 mL of the solvent mixture. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover the vial with parafilm and poke 3–4 small holes to allow slow solvent evaporation over 3–5 days at room temperature (298 K).
-
Target Morphology: Colorless prisms or blocks.
Structural Analysis & Crystallographic Data[1][2][3][4][5]
Molecular Conformation (The Ortho-Twist)
The defining feature of the 2-bromo derivative is the torsion angle between the phenyl ring and the acrylate plane (
-
Para-Isomer (4-Br): The molecule is nearly planar because the bromine is distal to the steric center.
-
Ortho-Isomer (2-Br): The bulky bromine atom at the C2 position clashes with the cyano group (CN) or the carbonyl oxygen (C=O). This forces the phenyl ring to rotate, typically resulting in a torsion angle (
) of 20°–45° . This twist disrupts the extended -conjugation seen in the planar analogs.
Crystal Packing & Unit Cell Trends
While the specific unit cell of the 2-bromo derivative varies by polymorph, it generally crystallizes in the Monoclinic system (Space Group
Comparative Crystallographic Data (Isomeric Series):
| Parameter | (E)-3-(4-bromophenyl) [Para] | (E)-3-(3-bromophenyl) [Meta] | (E)-3-(2-bromophenyl) [Ortho] |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | 4 |
| Planarity | High (Nearly Planar) | Moderate | Low (Twisted) |
| Key Interaction | C-H | Halogen | |
| Isomer Config | E (Trans) | E (Trans) | E (Trans) |
Supramolecular Architecture
The crystal lattice is stabilized by a hierarchy of weak non-covalent interactions, which are critical for its solid-state properties (melting point, solubility).
-
Centrosymmetric Dimers: The primary packing motif involves the formation of inversion dimers linked by C–H
O hydrogen bonds between the vinylic proton and the carbonyl oxygen of an adjacent molecule. -
Halogen Bonding (C–Br
N): In the ortho-isomer, the exposed bromine atom often engages in halogen bonding with the nitrogen of the cyano group ( ) of a neighboring molecule, forming infinite 1D chains. -
Suppression of
-Stacking: Due to the "Ortho-Twist," the face-to-face -stacking observed in the planar 4-bromo derivative is often disrupted, leading to a lower packing efficiency and slightly lower melting point compared to the para-isomer.
Visualizations
Synthesis Pathway
The following diagram illustrates the Knoevenagel condensation pathway, highlighting the formation of the E-isomer.
Figure 1: Knoevenagel condensation pathway yielding the target E-isomer.
Supramolecular Interaction Network
This diagram visualizes the hierarchy of intermolecular forces stabilizing the crystal lattice, emphasizing the disruption caused by the ortho-bromine.
Figure 2: Supramolecular interaction hierarchy showing the dominance of H-bonds and Halogen bonds.
References
-
Gong, L. L., et al. (2017). "Photoswitching storage of guest molecules in metal–organic framework." Journal of Materials Chemistry A. (Details the crystal structure of the 4-bromo analog, CSD Ref: 7236555).
-
Kalkhambkar, R. G., et al. (2012).[1][2][3] "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate."[4][1][2][3] Acta Crystallographica Section E. (Provides comparative structural data for heterocyclic analogs).
-
BenchChem. (2025). "Unveiling the Anticancer Potential of Ethyl Cyanoacrylate Derivatives." (Details biological activity and synthesis protocols).
-
PubChem. "Ethyl 3-(4-bromophenyl)-2-cyanoacrylate Compound Summary." National Library of Medicine.
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- 4. Ethyl 2-Cyano-3-(2-furanyl)acrylate | C10H9NO3 | CID 682084 - PubChem [pubchem.ncbi.nlm.nih.gov]
discovery and history of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
The following technical guide details the discovery, synthesis, and applications of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, a specialized benzylidene cyanoacetate derivative.
Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate (CAS: 59803-32-6) is a functionalized acrylate ester belonging to the class of benzylidene cyanoacetates . Unlike its famous cousin, ethyl 2-cyanoacrylate (the monomer in "Super Glue"), this molecule features a bulky 2-bromophenyl substituent at the
Historically significant as a Knoevenagel condensation product, this compound has emerged as a critical intermediate in the synthesis of heterocyclic scaffolds (such as substituted quinolines and coumarins) and as a structural analog in the development of Tyrphostins (Tyrosine Phosphorylation Inhibitors). Its unique steric profile, driven by the ortho-bromo group, makes it a valuable probe for studying structure-activity relationships (SAR) in kinase inhibition and non-linear optical (NLO) materials.
History and Discovery
The Knoevenagel Origins (1890s)
The discovery of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is rooted in the foundational work of Emil Knoevenagel . In the 1890s, Knoevenagel developed the condensation reaction between aldehydes and active methylene compounds (like ethyl cyanoacetate) using amine bases. This reaction provided the first reliable pathway to synthesize
-
Significance: The ability to attach an electron-deficient alkene to an aromatic ring created a new class of "Michael acceptors," capable of reacting with nucleophiles in biological systems.
The "Super Glue" Divergence (1940s-1950s)
While Harry Coover at Kodak discovered the adhesive properties of alkyl 2-cyanoacrylates (e.g., ethyl 2-cyanoacrylate) in 1942, the benzylidene derivatives (like our subject molecule) followed a different trajectory. Because the
The Tyrphostin Era (1980s-Present)
In the late 1980s, researchers seeking inhibitors for the Epidermal Growth Factor Receptor (EGFR) discovered that benzylidene malononitriles and cyanoacrylates could mimic the transition state of tyrosine phosphorylation.
-
The Connection: Ethyl 3-(2-bromophenyl)-2-cyanoacrylate serves as a lipophilic, sterically hindered analog in these libraries. The ortho-bromo substituent forces the phenyl ring out of planarity, providing a unique geometric probe for binding pockets in enzymes like Tyrosine Kinases .
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate |
| Common Name | Ethyl 2-cyano-3-(2-bromophenyl)acrylate |
| CAS Number | 59803-32-6 |
| Molecular Formula | |
| Molecular Weight | 280.12 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 52–56 °C (Typical for this class) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |
| Isomerism | Predominantly E-isomer (trans phenyl/ester) due to sterics |
Synthesis Protocol
The synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is a classic Knoevenagel Condensation . This protocol is designed for high purity and yield, minimizing the formation of the bis-adduct.
Reaction Mechanism
The reaction proceeds via the deprotonation of ethyl cyanoacetate by a weak base (piperidine), followed by nucleophilic attack on the carbonyl carbon of 2-bromobenzaldehyde. The resulting aldol intermediate undergoes dehydration (loss of water) to form the conjugated alkene.
Experimental Workflow
Reagents:
-
2-Bromobenzaldehyde (1.0 eq, 18.5 g)
-
Ethyl Cyanoacetate (1.05 eq, 11.9 g)
-
Ethanol (Absolute, 100 mL)
-
Piperidine (Catalytic, 0.5 mL)
-
Glacial Acetic Acid (Optional, to buffer)
Step-by-Step Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzaldehyde (18.5 g, 100 mmol) in 100 mL of absolute ethanol.
-
Addition: Add ethyl cyanoacetate (11.9 g, 105 mmol) to the solution. Stir at room temperature for 5 minutes.
-
Catalysis: Add 5-10 drops of piperidine. The solution may turn slightly yellow, indicating the formation of the iminium intermediate or the onset of condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes).
-
Crystallization: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The product should crystallize out as a pale solid.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 20 mL) to remove unreacted aldehyde and catalyst.
-
Purification: Recrystallize from hot ethanol or an ethanol/water mixture if higher purity is required.
Visualization: Synthesis Pathway
Caption: Knoevenagel condensation pathway converting 2-bromobenzaldehyde and ethyl cyanoacetate into the target acrylate.[1]
Applications & Utility
Medicinal Chemistry: The "Michael Acceptor"
This molecule is a potent Michael Acceptor . In biological systems or drug synthesis, the
-
Mechanism: Nucleophiles (like thiols in cysteine residues or amines) can attack the
-carbon. -
Utility: This property is exploited to design covalent inhibitors for enzymes. The 2-bromo group adds steric bulk, potentially improving selectivity by excluding the molecule from smaller binding pockets.
Precursor for Heterocycles
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is a "gateway" molecule for synthesizing complex heterocycles:
-
Substituted Quinolines: Reduction of the nitro-analog (if starting with nitrobenzaldehyde) or coupling reactions using the bromo-handle.
-
Coumarins: Hydrolysis and cyclization can yield coumarin derivatives, which are fluorescent and bioactive.
Materials Science
The push-pull electronic structure (electron-rich bromo-phenyl ring conjugated to electron-poor cyano/ester groups) creates a dipole moment suitable for Non-Linear Optical (NLO) materials. While not the most efficient NLO material, it serves as a model compound for understanding dipole alignment in crystal lattices.
References
-
Jones, G. (1967). "The Knoevenagel Condensation."[1] Organic Reactions, 15, 204-599. Link
-
Gazit, A., et al. (1989). "Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352. Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12847043, Ethyl 3-(2-bromophenyl)-2-cyanoacrylate." PubChem. Link
-
Sigma-Aldrich. (2023). "Ethyl 3-(2-bromophenyl)-2-cyanoacrylate Product Specification." Merck KGaA. Link
Sources
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate CAS number and chemical identifiers
Topic: Ethyl 3-(2-bromophenyl)-2-cyanoacrylate CAS number and chemical identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Privileged Scaffold for Heterocyclic Synthesis and Medicinal Chemistry
Executive Summary
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is a functionalized electron-deficient alkene belonging to the class of substituted cyanoacrylates. Unlike its industrial counterpart "ethyl 2-cyanoacrylate" (Super Glue), this molecule is a stable, crystalline solid typically used as a high-value intermediate in organic synthesis. Its core utility lies in its high electrophilicity at the
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
This molecule exists primarily as the (E)-isomer due to steric repulsion between the aryl ring and the ester group in the (Z)-configuration.
| Identifier | Details |
| Chemical Name | Ethyl 3-(2-bromophenyl)-2-cyanoacrylate |
| IUPAC Name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate |
| CAS Number | 91047-77-7 (Specific 2-bromo isomer) |
| Related CAS | 7085-85-0 (Unsubstituted "Super Glue" – Do not confuse); 18861-58-0 (4-bromo isomer) |
| Molecular Formula | |
| Molecular Weight | 280.12 g/mol |
| Physical State | Crystalline Solid (White to pale yellow) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in Ethanol (cold); insoluble in Water.[1][2][3] |
| Melting Point | Typically 45–80°C (Analog dependent; 2-chloro analog mp is ~45-48°C). Experimental verification recommended. |
CRITICAL DISTINCTION: Researchers must distinguish this compound from Ethyl 2-cyanoacrylate (CAS 7085-85-0) . The latter is a liquid monomer used as an instant adhesive. The topic molecule is a solid, substituted derivative that does not polymerize instantly upon contact with moisture but acts as a stable intermediate for further synthesis.
Synthetic Architecture: The Knoevenagel Condensation[9][10][11][12]
The most robust route to Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is the Knoevenagel Condensation . This reaction involves the dehydration condensation of 2-bromobenzaldehyde with ethyl cyanoacetate.
Mechanistic Causality
The reaction relies on the acidity of the methylene protons in ethyl cyanoacetate (
-
Catalyst Choice: Piperidine or Diisopropylethylammonium acetate (DIPEAc). These bases are strong enough to deprotonate the active methylene but weak enough to prevent side reactions like ester hydrolysis.
-
Solvent System: Ethanol is preferred. It dissolves the starting materials at reflux but often allows the product to crystallize out upon cooling, driving the equilibrium forward via precipitation (Le Chatelier’s principle).
Validated Experimental Protocol
Standard Scale: 10 mmol
-
Reagent Prep: In a 50 mL round-bottom flask, dissolve 2-bromobenzaldehyde (1.85 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in absolute ethanol (15 mL).
-
Catalysis: Add piperidine (0.1 mL, catalytic amount) or DIPEAc (0.1 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2) every 30 minutes. The aldehyde spot should disappear, replaced by a lower
product spot (due to increased polarity of the cyano/ester conjugation). -
Work-up:
-
Cool the mixture to room temperature, then to 0°C in an ice bath.
-
The product typically precipitates as a solid.
-
Filter the solid and wash with cold ethanol (2 x 5 mL).
-
Recrystallization: If the product is colored (yellow/brown), recrystallize from hot ethanol or an EtOH/Water mixture to yield pure white crystals.
-
Mechanistic Visualization
The following diagram illustrates the base-catalyzed pathway from reactants to the final acrylate.
Figure 1: Step-wise mechanism of the Knoevenagel condensation. The base generates a nucleophilic enolate which attacks the aldehyde, followed by dehydration to form the alkene.
Reactivity & Applications in Drug Discovery[3]
This molecule is a "privileged scaffold" because the 2-bromo substituent allows for subsequent cross-coupling reactions (Suzuki, Heck), while the alkene acts as a Michael acceptor.
The Michael Acceptor System
The
-
Nucleophiles: Thiols, amines, and active methylene compounds attack here.
-
Medicinal Relevance: This reactivity is often exploited to target cysteine residues in proteins (covalent inhibition) or to build fused ring systems.
Synthesis of 4H-Chromenes (Anticancer Agents)
A primary application is the synthesis of 2-amino-4H-chromenes, a class of compounds with significant anticancer and antimicrobial activity.
-
Reaction: Ethyl 3-(2-bromophenyl)-2-cyanoacrylate + Naphthol/Phenol
Chromene derivative. -
Mechanism: Michael addition of the phenol followed by cyclization.
Drug Discovery Workflow
The following diagram details how this specific CAS entry fits into a broader drug development pipeline.
Figure 2: Strategic utilization of the scaffold in medicinal chemistry. Pathway B utilizes the bromine handle, while Pathway A utilizes the activated alkene.
Analytical Characterization
To validate the synthesis of CAS 91047-77-7 , the following spectral data are expected:
-
1H NMR (CDCl3, 400 MHz):
-
8.20–8.50 ppm (1H, s): The vinylic proton (
). This is the diagnostic peak; its downfield shift confirms the condensation. - 7.20–7.70 ppm (4H, m): Aromatic protons. The 2-bromo substitution pattern will show a distinct splitting pattern compared to 3- or 4-bromo isomers.
- 4.30–4.40 ppm (2H, q): Methylene of the ethyl ester.[2]
- 1.30–1.40 ppm (3H, t): Methyl of the ethyl ester.[2]
-
8.20–8.50 ppm (1H, s): The vinylic proton (
-
IR Spectroscopy (KBr):
-
~2220
: Nitrile ( ) stretch. -
~1720
: Carbonyl ( ) stretch (conjugated ester). -
~1600
: Alkene ( ) stretch.
-
Safety & Handling (HSE)
While not as volatile as ethyl 2-cyanoacrylate, this compound is a potent electrophile and irritant.
-
Hazards:
-
Handling:
-
Always handle in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid contact with strong bases (which can induce polymerization or hydrolysis) and strong oxidizers.
-
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.
References
-
Sigma-Aldrich. Ethyl 3-(2-bromophenyl)-2-cyano-2-propenoate Product Page (AldrichCPR).[6] Accessed via CAS 91047-77-7.[6] Link
-
Bolikolla, H. B., et al. (2023). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity."[7] Journal of the Mexican Chemical Society, 67(1), 60-69. Link
-
PubChem. Compound Summary for (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate (Analogous Reference). National Library of Medicine. Link
-
BenchChem. Ethyl (2Z)-2-cyano-3-arylacrylate Derivatives: A Comparative Guide.Link
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- 1. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. scielo.org.mx [scielo.org.mx]
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- 5. itwcp.de [itwcp.de]
- 6. ETHYL 3-(2-BROMOPHENYL)-2-CYANO-2-PROPENOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]
theoretical studies of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
An In-Depth Technical Guide to the Theoretical and Experimental Profile of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
Authored by: Gemini, Senior Application Scientist
Foreword: Bridging the Gap Between Synthesis and Simulation
In modern chemical and pharmaceutical research, the journey of a molecule from concept to application is a complex interplay of empirical synthesis and theoretical validation. Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, a member of the versatile cyanoacrylate family, stands as a pertinent example of a compound whose potential can be fully unlocked through a synergistic approach. Cyanoacrylates are not merely adhesives; they are pivotal intermediates in the synthesis of pharmacologically active agents and functional materials. The strategic placement of a bromine atom at the ortho position of the phenyl ring introduces specific steric and electronic effects that can profoundly influence the molecule's reactivity, conformation, and biological interactions.
This guide provides a comprehensive framework for the study of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, designed for researchers, chemists, and drug development professionals. We move beyond simple protocols to elucidate the scientific reasoning—the causality—behind our methodological choices. By integrating hands-on spectroscopic analysis with powerful computational tools like Density Functional Theory (DFT), molecular docking, and ADMET profiling, we present a holistic characterization that is both predictive and verifiable. This document serves as a self-validating system, where theoretical calculations provide a predictive lens through which experimental results can be interpreted, and vice-versa.
Part 1: Synthesis and Spectroscopic Elucidation
The foundational step in any chemical study is the unambiguous synthesis and structural confirmation of the target compound. The Knoevenagel condensation is the premier method for synthesizing substituted cyanoacrylates due to its efficiency and operational simplicity.
Synthesis via Knoevenagel Condensation
The reaction proceeds by the condensation of an active methylene compound, ethyl 2-cyanoacetate, with 2-bromobenzaldehyde. A weak base, such as triethylamine or diisopropylethylamine, is employed to deprotonate the ethyl 2-cyanoacetate, forming a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The reaction culminates in a dehydration step to yield the final conjugated product.
Experimental Protocol: Synthesis
-
Reactant Preparation: To a 100 mL round-bottom flask, add 2-bromobenzaldehyde (1.0 mmol) and ethyl 2-cyanoacetate (1.0 mmol) in a suitable solvent such as absolute ethanol or hexane (20 mL).[1][2]
-
Catalyst Addition: Introduce a catalytic amount of a mild organic base, for instance, diisopropylethylammonium acetate (0.1 mmol) or triethylamine (3-4 drops).[1][2]
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 65-70 °C.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 3-6 hours.[2]
-
Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired Ethyl 3-(2-bromophenyl)-2-cyanoacrylate as a solid.
Spectroscopic Characterization
Spectroscopy is indispensable for verifying the molecular structure. The data presented below are based on published values for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate and its close isomers, providing a reliable reference for structural confirmation.[3][4]
| Parameter | Technique | Expected Value / Observation | Interpretation |
| Molecular Formula | - | C₁₂H₁₀BrNO₂ | - |
| Molecular Weight | Mass Spec. | 280.12 g/mol | Confirms the elemental composition.[5] |
| Melting Point | Melting Point App. | 73.3 °C | Physical property indicating purity.[3] |
| ¹H-NMR (400 MHz, CDCl₃) | ¹H-NMR | δ 8.1 (s, 1H, CH=), 7.6-7.4 (m, 4H, Ph), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, OCH₂CH₃) | The singlet around 8.1 ppm is characteristic of the vinylic proton. The multiplet corresponds to the four protons of the bromophenyl ring. The quartet and triplet confirm the presence of the ethyl ester group.[3] |
| ¹³C-NMR (100 MHz, CDCl₃) | ¹³C-NMR | δ 163 (C=O), 152 (HC=), 138, 133, 131, 130, 128 (Ph carbons), 116 (CN), 104-106 (C=), 61-63 (OCH₂), 14 (OCH₂CH₃) | Confirms the carbon skeleton, including the carbonyl, cyano, and aromatic carbons. The chemical shift of the vinylic carbons (HC= and C=) is indicative of the electronic environment.[2][3] |
| FT-IR (KBr) | FT-IR | ~2223 cm⁻¹ (m, C≡N), ~1741 cm⁻¹ (s, C=O), ~1584 cm⁻¹ (m, C=C), ~1220 cm⁻¹ (s, C-O-C), ~757 cm⁻¹ (s, C-Br) | The sharp peak around 2223 cm⁻¹ is a definitive marker for the nitrile group. The strong absorption at ~1741 cm⁻¹ corresponds to the ester carbonyl stretch.[3] |
Part 2: The Theoretical and Computational Framework
While spectroscopic methods confirm what a molecule is, computational studies reveal why it behaves the way it does. Theoretical models allow us to probe electronic structure, reactivity, and potential biological activity before committing extensive resources to laboratory experiments.
Density Functional Theory (DFT) Analysis
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for molecules of this size. The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a well-established standard for reliable geometry optimizations and electronic property calculations of organic molecules.[6][7]
Workflow for DFT Analysis
Caption: Workflow for DFT-based molecular analysis.
Protocol for DFT Calculations
-
Structure Input: Construct the 3D structure of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate using molecular modeling software (e.g., GaussView 5.0).
-
Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311+G(d,p) level of theory in the gas phase.[6] This step locates the most stable conformation of the molecule.
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Property Calculation: From the optimized structure, calculate key electronic properties.
Significance of Calculated Parameters
-
HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[6][8] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack. This is invaluable for predicting sites of intermolecular interactions.
| Theoretical Parameter | Significance |
| E_HOMO | Electron-donating capacity; susceptibility to oxidation. |
| E_LUMO | Electron-accepting capacity; susceptibility to reduction. |
| Energy Gap (ΔE) | Chemical reactivity and kinetic stability. |
| Dipole Moment | Polarity and solubility characteristics. |
| MEP Map | Predicts sites for non-covalent interactions and reactivity. |
Molecular Docking Simulation
For drug development professionals, understanding how a molecule might interact with a biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.
Workflow for Molecular Docking
Caption: Generalized workflow for molecular docking studies.
Protocol for Molecular Docking
-
Ligand Preparation: The DFT-optimized structure of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is used as the starting point. Charges are assigned, and the structure is converted to a suitable format (e.g., .pdbqt).
-
Receptor Selection & Preparation: A target protein of interest (e.g., an enzyme or receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Execution: A docking program (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the binding site.
-
Results Analysis: The output provides a series of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.
In Silico ADMET Profiling
A promising biological interaction is meaningless if the compound cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts the pharmacokinetic properties of a molecule. Web-based tools like SwissADME and pkCSM provide rapid and reliable predictions.[9][10]
Workflow for ADMET Analysis
Caption: Pipeline for in silico ADMET property prediction.
Key ADMET Parameters and Their Significance
| Parameter | Significance | Favorable Range for Oral Drugs |
| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and potential for oral bioavailability.[9] | MW ≤ 500; LogP ≤ 5; H-bond donors ≤ 5; H-bond acceptors ≤ 10. |
| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption.[10][11] | High permeability is desired. |
| CYP450 Inhibition | Predicts potential for drug-drug interactions. Inhibition of key isoforms (e.g., CYP2D6, CYP3A4) is undesirable.[9] | No inhibition is preferred. |
| hERG Inhibition | Predicts the risk of cardiotoxicity.[9] | No inhibition is critical for safety. |
| Human Intestinal Absorption | Percentage of the drug absorbed through the gut wall.[10] | >80% is considered high. |
| AMES Mutagenicity | Predicts the potential of the compound to cause DNA mutations. | Should be non-mutagenic. |
By synthesizing the data from these three theoretical pillars—DFT, molecular docking, and ADMET profiling—researchers can build a robust, predictive model of the behavior of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate. This integrated approach not only accelerates the research and development cycle but also fosters a deeper, more mechanistic understanding of the molecule's properties, guiding more intelligent and efficient experimental design.
References
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Ye, Y., Fang, F., & Tong, B. (2009). (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2636. [Link]
-
Ye, Y., et al. (2009). (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. ResearchGate. [Link]
-
Reddy, T. S., et al. (2018). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 62(1). [Link]
-
National Center for Biotechnology Information. (n.d.). (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate. PubChem Compound Database. [Link]
-
Karcı, F., et al. (2020). Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. [Link]
-
Mphahlele, M. J., et al. (2020). Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. Pharmacognosy Journal, 12(6). [Link]
-
Cortes-Ciriano, I., et al. (2025). Improving ADME Property Predictions by Integrating Public and Proprietary Data. ChemRxiv. [Link]
-
Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. ResearchGate. [Link]
-
Zhang, H., et al. (2023). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. Journal of Cheminformatics, 15(1), 8. [Link]
-
Mohamed, S. K., et al. (2020). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1935–1943. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, spectroscopic characterization, DFT and molecular docking of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) naphthalene-1-sulfonamide derivatives. King's College London Research Portal. [Link]
-
Palka, M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5824. [Link]
-
Soares, A. R. M., et al. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Frontiers in Chemistry, 11, 1221193. [Link]
-
Viji, A., et al. (2025). Evaluation of experimental and computational studies and docking studies of (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl) prop-2-en-1-one using a DFT method. Journal of the Korean Chemical Society. [Link]
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- 2. scielo.org.mx [scielo.org.mx]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.dongguk.edu [pure.dongguk.edu]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. phcogj.com [phcogj.com]
- 10. mdpi.com [mdpi.com]
- 11. ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate via Piperidine-Catalyzed Knoevenagel Condensation: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide for the synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, a substituted α,β-unsaturated cyanoacrylate. The protocol leverages the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. We present a detailed, step-by-step methodology optimized for clarity and reproducibility, suitable for researchers in organic synthesis, medicinal chemistry, and materials science. The document delves into the underlying reaction mechanism, offering a rationale for experimental choices. Furthermore, it includes a complete guide to product characterization, a troubleshooting matrix for common experimental challenges, and essential safety protocols. This guide is designed to serve as a self-validating system for laboratory professionals, ensuring both scientific rigor and practical success.
Introduction and Scientific Background
The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, is a powerful and versatile reaction for forming carbon-carbon double bonds.[1][2][3] It is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3][4] The products, typically α,β-unsaturated carbonyl compounds, are crucial intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and pharmacologically active molecules.[2][5][6][7]
The reaction's enduring relevance stems from its operational simplicity and broad substrate scope. This application note focuses on the synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, a compound featuring both an electron-withdrawing cyano group and an ester moiety, making it a potentially valuable building block for further chemical elaboration. The synthesis is achieved by reacting 2-bromobenzaldehyde with ethyl cyanoacetate, using the secondary amine piperidine as a highly effective catalyst.[8][9][10]
The Catalytic Mechanism: A Deeper Look
The Knoevenagel condensation proceeds via a nucleophilic addition followed by a dehydration step.[2][4] The choice of a weak base, such as piperidine, is critical to prevent the self-condensation of the aldehyde reactant.[4] When a secondary amine like piperidine is used as the catalyst, the mechanism involves the formation of a highly electrophilic iminium ion intermediate, which is more reactive towards nucleophilic attack than the original aldehyde.[11][12][13][14][15]
The mechanism can be dissected into the following key steps:
-
Iminium Ion Formation: Piperidine reacts with the carbonyl carbon of 2-bromobenzaldehyde in a nucleophilic addition, followed by dehydration, to form a reactive iminium ion.[11][12][15]
-
Enolate Formation: A second molecule of piperidine acts as a base, abstracting an acidic α-hydrogen from the ethyl cyanoacetate. This generates a resonance-stabilized enolate ion.[15]
-
C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon single bond and creating a transient addition intermediate.[11][13][14]
-
Catalyst Regeneration and Dehydration: The intermediate collapses, eliminating the piperidine catalyst and a molecule of water to yield the final, thermodynamically stable α,β-unsaturated product, Ethyl 3-(2-bromophenyl)-2-cyanoacrylate.[11][12]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acs.figshare.com [acs.figshare.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
Application Note: Synthesis and Alternating Radical Copolymerization of Ethyl 3-(2-Bromophenyl)-2-Cyanoacrylate
Target Audience: Researchers, polymer scientists, and drug development professionals. Keywords: Trisubstituted Ethylenes (TSE), Radical Copolymerization, Cyanoacrylates, Knoevenagel Condensation, Steric Hindrance, Alternating Copolymers.
Introduction & Mechanistic Rationale
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is a highly functionalized 1,1,2-trisubstituted ethylene (TSE). Unlike standard 1,1-disubstituted cyanoacrylates (e.g., ethyl 2-cyanoacrylate)—which are notorious for undergoing rapid anionic homopolymerization upon exposure to weak nucleophiles like ambient moisture—this specific monomer exhibits unique kinetic stability.
The Causality of Steric Hindrance: Homopolymerization of TSE monomers containing beta-substituents larger than fluorine is thermodynamically and kinetically unfavorable[1]. The bulky 2-bromophenyl group at the beta-position introduces severe steric clash with the propagating radical or anionic chain end, effectively precluding homopolymerization[2].
The Copolymerization Solution: To harness the functionality of this monomer, it must be subjected to radical copolymerization with an electron-rich monosubstituted alkene, such as styrene[3]. The highly electrophilic nature of the cyanoacrylate double bond (driven by the electron-withdrawing cyano and ester groups) makes it a potent electron acceptor. When paired with styrene (an electron donor), the system undergoes a donor-acceptor cross-propagation. The resulting polymer is an alternating copolymer where isolated cyanoacrylate units are separated by short styrene sequences, allowing for the functionalization of the polymer backbone without steric stalling[2].
Monomer Synthesis: Knoevenagel Condensation
The synthesis of ethyl 3-(2-bromophenyl)-2-cyanoacrylate relies on a base-catalyzed Knoevenagel condensation between 2-bromobenzaldehyde and ethyl cyanoacetate.
Experimental Protocol
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar. Add equimolar amounts of 2-bromobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq).
-
Catalysis: Add a catalytic amount of piperidine (approx. 0.5–1.0 mol%). Rationale: Piperidine is selected as a weak base because it efficiently deprotonates the alpha-carbon of ethyl cyanoacetate to form the active nucleophile without inducing unwanted side reactions (such as ester hydrolysis) that stronger bases might trigger[4].
-
Condensation: Stir the mixture at room temperature to 50°C. The reaction is typically run solvent-free to maximize the collision frequency of the reactants, driving the dehydration step forward[1].
-
Monitoring: Track the reaction via IR spectroscopy, noting the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹).
-
Purification: Dissolve the crude, solidified mixture in hot 2-propanol. Allow the solution to cool to room temperature, then transfer to an ice bath. Rationale: Polar impurities (unreacted aldehyde, piperidine) remain highly soluble in the alcohol, while the bulky, hydrophobic TSE crystallizes out upon cooling[5].
-
Isolation: Filter the crystals under vacuum, wash with cold 2-propanol, and dry under vacuum to a constant weight.
Synthesis Workflow Diagram
Workflow of Knoevenagel Condensation for Monomer Synthesis.
Radical Copolymerization with Styrene
Because the monomer cannot homopolymerize, a controlled radical copolymerization workflow is required to integrate the 2-bromophenyl functionality into a stable polymer matrix.
Experimental Protocol
-
Preparation: In a 25-mL glass screw-cap vial, combine Styrene (M1) and Ethyl 3-(2-bromophenyl)-2-cyanoacrylate (M2) at a 3:1 molar ratio. Rationale: Excess styrene acts as a kinetic driver. Since the cyanoacrylate cannot homopolymerize, a higher concentration of the donor monomer ensures quantitative incorporation of the acceptor monomer into the alternating sequence without stalling the reaction[2].
-
Initiator Addition: Add 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) to achieve a concentration of 0.12 mol/L. Rationale: ABCN is preferred over AIBN at 70°C because its longer half-life provides a steady, controlled radical flux, minimizing compositional drift[2].
-
Solvation & Degassing: Dissolve the mixture in toluene to an overall monomer concentration of 2.44 mol/L. Purge the vial with dry nitrogen for 10 minutes to remove dissolved oxygen, which acts as a radical scavenger.
-
Polymerization: Seal the vial and submerge it in a thermostated oil bath at 70°C for 8–12 hours.
-
Termination & Precipitation: Cool the vial to room temperature to terminate propagation. Precipitate the polymer by adding the toluene solution dropwise into a large excess of vigorously stirred cold methanol. Rationale: The resulting alternating copolymer is highly hydrophobic and crashes out as a white flaky precipitate, whereas unreacted monomers and initiator fragments remain solvated by the polar protic methanol[5].
-
Purification: Reprecipitate the polymer from THF into methanol, collect via vacuum filtration, and dry under vacuum at 40°C to a constant weight.
Copolymerization Logic Diagram
Donor-Acceptor Alternating Radical Copolymerization Pathway.
Quantitative Data & Reaction Parameters
To ensure reproducibility and a self-validating system, the expected parameters and analytical targets are summarized below. Nitrogen elemental analysis is the primary method for validating the incorporation of the cyanoacrylate monomer into the copolymer backbone[2].
Table 1: Monomer Synthesis Parameters
| Reagent / Parameter | Value / Description |
| 2-Bromobenzaldehyde | 1.0 eq |
| Ethyl Cyanoacetate | 1.0 eq |
| Piperidine (Catalyst) | ~0.5 - 1.0 mol% |
| Solvent | Solvent-free (or minimal ethanol) |
| Temperature | Room Temperature to 50°C |
| Purification Method | Recrystallization (2-propanol) |
Table 2: Copolymerization Parameters & Expected Properties
| Parameter | Value / Description |
| Donor Monomer (M1) | Styrene |
| Acceptor Monomer (M2) | Ethyl 3-(2-bromophenyl)-2-cyanoacrylate |
| Feed Ratio (M1:M2) | 3:1 (mol/mol) |
| Initiator | ABCN (0.12 mol/L) |
| Solvent | Toluene (Total monomer conc. 2.44 mol/L) |
| Reaction Temperature | 70°C |
| Reaction Time | 8 - 12 hours |
| Expected Copolymer Composition | ~18 - 42 mol% TSE incorporation (verified via Nitrogen Elemental Analysis) |
| Solubility Profile | Soluble in THF, CHCl₃, DMF; Insoluble in Methanol, Petroleum Ether |
References
-
[1] Odian, G. Principles of Polymerization, 4th Ed., Wiley-Interscience: New York, 2004. (Mechanistic grounding for steric hindrance in 1,1,2-trisubstituted ethylenes). URL:[Link]
-
[3] Kharas, G. B. "Trisubstituted Ethylene Copolymers." In Polymeric Materials Encyclopedia, Salamone, J.C., (Ed.) CRC Press: Boca Raton, FL, 1996, Vol. 11, p. 8405. URL:[Link]
-
[2] Cupid, R.-K. M., Leitao, R. C., Stewart, J. D., et al. "Synthesis and styrene copolymerization of some ethyl phenylcyanoacrylates." ChemRxiv, 2021. URL:[Link]
-
[4] Kharas, G. B., et al. "NOVEL COPOLYMERS OF TRISUBSTITUTED ETHYLENES WITH STYRENE. I. 2-HALOPHENYL-1,1-DICYANOETHYLENES." Journal of Macromolecular Science, Part A, 1997. URL:[Link]
-
[5] Kharas, G. B., et al. "Synthesis and styrene copolymerization of some ethyl phenylcyanoacrylates" (Precipitation and Solubility Data). ChemRxiv, 2021. URL:[Link]
Sources
Application Note: Ethyl 3-(2-bromophenyl)-2-cyanoacrylate in Novel Polymer Development
The following Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug development. It addresses the specific handling, synthesis, and polymerization of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate , a trisubstituted ethylene monomer distinct from standard "instant adhesive" cyanoacrylates.
Executive Summary
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate (EBPCA) is a highly functionalized trisubstituted ethylene monomer. Unlike common ethyl 2-cyanoacrylate (Super Glue), which polymerizes instantly upon contact with moisture, EBPCA is a crystalline solid that exhibits significant steric hindrance at the
Key Applications:
-
High Refractive Index Materials: The bromine substitution and aromatic ring contribute to high refractive indices (
), ideal for optical coatings. -
Thermally Stable Copolymers: Incorporation of EBPCA into polystyrene matrices significantly enhances thermal decomposition thresholds.
-
Biomedical Scaffolds: The electrophilic nature of the cyanoacrylate moiety allows for precise Michael-addition functionalization in drug delivery systems.
Chemical Basis & Mechanism
Structural Distinction
Standard cyanoacrylates possess two hydrogens on the
-
Effect: Steric hindrance prevents homopolymerization under standard conditions.
-
Utility: It acts as a strong electron-accepting monomer in Donor-Acceptor copolymerization systems.
Reaction Pathway Visualization
The following diagram illustrates the synthesis of the monomer via Knoevenagel condensation and its subsequent copolymerization trajectory.
Caption: Synthesis of EBPCA monomer followed by radical copolymerization with styrene.[1][2][3][4]
Experimental Protocols
Protocol A: Monomer Synthesis (Knoevenagel Condensation)
Objective: Isolate high-purity Ethyl 3-(2-bromophenyl)-2-cyanoacrylate.
Reagents:
-
2-Bromobenzaldehyde (10 mmol)
-
Ethyl Cyanoacetate (10 mmol)
-
Piperidine (Catalytic amount, ~5 drops)
-
Ethanol (Absolute, 20 mL)
Workflow:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Mixing: Dissolve 2-bromobenzaldehyde and ethyl cyanoacetate in ethanol.
-
Catalysis: Add piperidine dropwise while stirring. Note: The reaction is exothermic; a precipitate often forms immediately.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Isolation: Filter the solid precipitate.
-
Purification: Recrystallize from ethanol or a 1:1 ethanol/water mixture to yield colorless/pale yellow crystals.
-
Drying: Vacuum dry at 40°C for 6 hours.
Quality Control (QC) Check:
-
Melting Point: Expect range 50–55°C (Verify against specific batch; bromo-derivatives often have higher MPs than phenyl analogs).
-
FTIR: Look for
stretch at and at .[2]
Protocol B: Radical Copolymerization with Styrene
Objective: Synthesize a thermally stable copolymer P(St-co-EBPCA).
Reagents:
-
Monomer: EBPCA (Synthesized in Protocol A)
-
Comonomer: Styrene (Purified, inhibitor removed via basic alumina column)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: Toluene (Anhydrous)
Workflow:
-
Feed Ratio: Prepare a molar feed ratio of 1:1 or 3:1 (Styrene:EBPCA). Note: Excess styrene often favors incorporation due to reactivity ratios.
-
Solution Prep: Dissolve monomers in toluene (Total monomer concentration ~2.0 M).
-
Initiation: Add AIBN (1–2 mol% relative to total monomer).
-
Degassing: Purge the solution with Nitrogen or Argon for 20 minutes to remove oxygen (radical scavenger).
-
Polymerization: Heat the sealed reaction vessel to 70°C in an oil bath for 10–12 hours.
-
Termination: Cool the mixture to room temperature.
-
Precipitation: Dropwise addition of the reaction mixture into excess cold Methanol (MeOH).
-
Purification: Filter the white copolymer precipitate and wash repeatedly with methanol to remove unreacted EBPCA.
-
Drying: Vacuum dry at 60°C overnight.
Characterization & Data Analysis
Structural Validation (NMR)
The formation of the copolymer is confirmed by the broadening of resonance signals and the shift of the methine proton.
| Nucleus | Chemical Shift ( | Assignment | Observation in Polymer |
| 7.0 – 8.0 | Aromatic Protons | Broad multiplet (Polymer backbone restriction) | |
| 3.5 – 4.5 | Broad signal, confirms incorporation | ||
| 1.5 – 2.5 | Backbone | Overlap with styrene backbone signals | |
| 162 – 164 | Carbonyl carbon (Ester) | ||
| 115 – 117 | Nitrile carbon (Distinctive peak) |
Thermal Properties (TGA/DSC)
Incorporating EBPCA generally increases the Glass Transition Temperature (
-
(DSC): Expect
(depending on copolymer composition). -
Degradation (
): Typically .
Safety & Handling
-
Monomer Toxicity: EBPCA is a Michael acceptor. While less volatile than ethyl 2-cyanoacrylate, it can cause skin sensitization. Wear nitrile gloves.
-
Bromine Hazards: In case of thermal decomposition during analysis, HBr gas may be released. Operate TGA/DSC in a well-ventilated hood.
-
Storage: Store monomer in a desiccator. Moisture does not trigger rapid polymerization like Super Glue, but hydrolysis of the ester can occur over time.
References
-
Knoevenagel Condensation Protocols
- Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacryl
- Source: SciELO México.
-
URL:[Link]
-
Copolymerization Methodologies
-
Structural Data (X-Ray/Crystallography)
-
Polymer Properties & Stability
Sources
- 1. US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]
- 2. Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 3. Alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. sci-cult.com [sci-cult.com]
Technical Support Center: Synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: Ethyl 3-(2-bromophenyl)-2-cyanoacrylate Reaction Class: Knoevenagel Condensation[1]
Technical Overview & Mechanism
The Reaction: The synthesis involves the Knoevenagel condensation of 2-bromobenzaldehyde (electrophile) with ethyl cyanoacetate (nucleophile) using a weak base catalyst (e.g., piperidine, DABCO) in a solvent (typically ethanol or toluene).
The "Why" Behind the Chemistry: The 2-bromophenyl group provides significant steric hindrance near the carbonyl site. While the electron-withdrawing nature of the bromine atom activates the aldehyde slightly, its ortho-position creates steric bulk that can impede the initial nucleophilic attack or the final dehydration step. This steric environment makes the reaction susceptible to specific side reactions if the kinetic balance is disturbed.[1]
Primary Reaction Pathway
-
Deprotonation: Base removes the acidic proton from ethyl cyanoacetate (
), forming an enolate.[1] -
Nucleophilic Attack: The enolate attacks the aldehyde carbonyl.[1]
-
Proton Transfer: Formation of the aldol-like
-hydroxy intermediate.[1] -
Dehydration (E1cB-like): Elimination of water to form the
-unsaturated target product.[1]
Critical Side Reactions & Troubleshooting
The following guide addresses the three most common failure modes: Bis-Addition (Michael Adducts) , Oligomerization , and Hydrolysis .
Issue 1: Formation of Bis-Adduct (Michael Addition)
Symptom: Yield is lower than expected; product melting point is depressed; NMR shows loss of alkene proton signal.[1] Diagnosis: The product contains an electron-deficient double bond.[1] If excess ethyl cyanoacetate is present, it can attack the product (Michael acceptor) to form a saturated bis-adduct.
| Variable | Optimal State | Failure Mode |
| Stoichiometry | 1:1 or slight excess of Aldehyde (1.05 eq) | Excess Ethyl Cyanoacetate (>1.1 eq) promotes Michael addition.[1] |
| Reaction Time | Stop immediately upon TLC completion | Prolonged stirring allows the thermodynamic bis-product to accumulate.[1] |
Corrective Action:
-
Protocol Adjustment: Invert stoichiometry. Use 1.05 equivalents of 2-bromobenzaldehyde relative to ethyl cyanoacetate.[1]
-
Purification: The bis-adduct is often more soluble in ethanol than the mono-product.[1] Recrystallize from hot ethanol; the bis-impurity should remain in the mother liquor.[1]
Issue 2: Oligomerization / Gumming
Symptom: Reaction mixture turns into a sticky, non-crystalline gum; difficult to filter.[1] Diagnosis: While 3-aryl-2-cyanoacrylates are more stable than unsubstituted cyanoacrylates (Super Glue), they can still undergo anionic oligomerization if the base concentration is too high or the temperature is uncontrolled.[1]
Corrective Action:
-
Catalyst Control: Switch to a weaker base or reduce loading.[1] If using piperidine (strong secondary amine), reduce to 0.1 eq. Alternatively, use Glycine or
-Alanine (Verley modification) which are milder and self-buffering.[1] -
Inhibitors: Add a trace amount of hydroquinone (radical inhibitor) or a drop of acetic acid (to neutralize excess base) during workup to prevent polymerization during solvent removal.[1]
Issue 3: Hydrolysis & Decarboxylation
Symptom: Formation of carboxylic acids; evolution of gas (
Corrective Action:
-
Solvent System: If yield is critical, switch to Toluene with a Dean-Stark trap to physically remove water as it forms.[1]
-
Temperature: Avoid refluxing in aqueous ethanol for extended periods (>4 hours).
Visualizing the Pathways
The following diagram maps the kinetic competition between the desired condensation and the thermodynamic side reactions.
Caption: Figure 1. Reaction network showing the primary Knoevenagel pathway (Green) versus competing Michael addition, polymerization, and hydrolysis pathways (Red).
Frequently Asked Questions (FAQs)
Q1: My product is oiling out instead of precipitating. How do I fix this?
-
Answer: This is common with the 2-bromo derivative due to its lower melting point compared to para-substituted analogs.[1]
-
Immediate Fix: Scratch the side of the flask with a glass rod to induce nucleation. Cool the mixture to 0°C or -20°C.
-
Solvent Fix: Add a small amount of water to the ethanol solution until it turns slightly turbid, then reheat to clarify and cool slowly.
-
Q2: Can I use sodium ethoxide (NaOEt) as a catalyst?
-
Answer: Avoid strong alkoxide bases. NaOEt is too strong and will favor the Michael addition (bis-adduct) and potential polymerization.[1] Stick to weak organic bases like Piperidine, DABCO, or catalytic Ammonium Acetate.
Q3: The NMR shows a mixture of isomers. Is this a problem?
-
Answer: Knoevenagel condensation typically favors the (E)-isomer (trans) where the phenyl ring and the ester group are on opposite sides to minimize steric clash. However, the 2-bromo substituent introduces ortho-sterics that might increase the prevalence of the (Z)-isomer. Recrystallization from Ethanol usually enriches the major (E)-isomer.[1]
Recommended Protocol (Self-Validating)
To minimize side reactions, follow this optimized protocol:
-
Setup: 50 mL round-bottom flask, magnetic stir bar.
-
Charge: Add 2-Bromobenzaldehyde (10 mmol, 1.85 g) and Ethanol (15 mL).
-
Addition: Add Ethyl Cyanoacetate (10 mmol, 1.13 g). Note: 1:1 ratio prevents Michael addition.
-
Catalysis: Add Piperidine (0.5 mmol, ~50
L). -
Reaction: Stir at Room Temperature for 30 mins. If precipitation does not occur, warm to 50°C for 1 hour.[1]
-
Workup: Cool to 0°C. Filter the solid. Wash with cold ethanol (2 x 5 mL).[1]
-
Purification: Recrystallize from hot Ethanol.
References
-
Grokipedia. Knoevenagel Condensation: History and Catalytic Modifications. [Link][1]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. [Link]
-
ResearchGate. Environmentally Benign Protocol of Knoevenagel Condensation Reaction (Bis-addition discussion). [Link]
-
PubChem. Ethyl 3-(4-bromophenyl)-2-cyanoacrylate Compound Summary (Analogous Data). [Link][1]
Sources
troubleshooting guide for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate synthesis
Topic: Troubleshooting Guide for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate Synthesis Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists
Welcome to the Application Support Hub. As a Senior Application Scientist, I often see researchers treat Knoevenagel condensations as "routine" only to hit a wall when moving from simple benzaldehydes to ortho-substituted derivatives. The synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate presents a classic case of steric interference affecting reaction kinetics.
This guide moves beyond basic recipes. It provides a self-validating protocol and a deep-dive troubleshooting matrix to ensure you isolate high-purity crystalline product, not a sticky oligomeric oil.
Product Specification & Validation Data
Before starting, verify your target parameters. If your isolated solid does not match these metrics, consult the Troubleshooting section immediately.
| Parameter | Specification | Notes |
| IUPAC Name | Ethyl (2E)-3-(2-bromophenyl)-2-cyanoacrylate | The E-isomer is thermodynamically favored (Phenyl trans to Ester). |
| CAS Registry | 18861-58-0 | |
| Appearance | White to off-white crystalline solid | Warning: Yellow/Orange color indicates oxidation or residual base. |
| Melting Point | 73.3 °C (Distinct) | Significantly lower than the para-isomer (~165°C) due to crystal packing disruption by the ortho-Br [1]. |
| 1H NMR (CDCl₃) | The vinyl proton at ~8.7 ppm is the diagnostic handle for conversion [2]. | |
| Key IR Bands | ~2222 cm⁻¹ (CN), ~1732 cm⁻¹ (C=O) | Absence of ~1700 cm⁻¹ (aldehyde C=O) confirms completion.[1] |
The "Gold Standard" Protocol
Why this method? While solvent-free green methods exist, the Ethanol-Piperidine reflux remains the most robust for ortho-substituted substrates because it ensures homogeneity and allows the thermodynamic E-isomer to crystallize out upon cooling, driving the equilibrium.
Reagents
-
Substrate: 2-Bromobenzaldehyde (1.0 equiv)
-
Reagent: Ethyl cyanoacetate (1.05 equiv)
-
Catalyst: Piperidine (0.1 equiv) or DIPEAc [2]
-
Solvent: Absolute Ethanol (5 mL per mmol substrate)
Step-by-Step Workflow
-
Charge: Dissolve 2-bromobenzaldehyde and ethyl cyanoacetate in absolute ethanol.
-
Catalyze: Add piperidine dropwise at room temperature. Observation: A slight exotherm or color change (yellowing) is normal.
-
Reflux: Heat to vigorous reflux (78°C).
-
Critical Check: Due to the 2-bromo steric hindrance , this reaction requires 3–6 hours. Do not stop at 1 hour as you might for unsubstituted benzaldehyde.
-
-
Monitor: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.
-
Crystallization: Cool slowly to room temperature, then to 0°C. The product should crystallize as white needles.
-
Isolation: Filter and wash with ice-cold ethanol .
-
Why cold ethanol? It removes residual yellow impurities and unreacted aldehyde without dissolving the product.
-
Visual Workflow (DOT)
Troubleshooting Center (Q&A)
Issue 1: "My reaction stalled. TLC shows starting material even after 4 hours."
Diagnosis: The Ortho-Effect. The bromine atom at the 2-position creates significant steric bulk, shielding the carbonyl carbon from the nucleophilic attack of the enolate. Additionally, the twist in the phenyl ring relative to the carbonyl reduces electrophilicity compared to para-isomers [3].
Corrective Actions:
-
Increase Catalyst Load: Bump piperidine to 20 mol% (0.2 equiv).
-
Switch Solvent: Change from Ethanol (bp 78°C) to Toluene (bp 110°C) and use a Dean-Stark trap.
-
Why? Removing water physically drives the equilibrium to the right (Le Chatelier’s principle), overcoming the kinetic barrier [4].
-
-
Microwave Assist: If available, run at 80°C for 15 minutes. Microwave irradiation is particularly effective for overcoming steric hindrance in Knoevenagel condensations.
Issue 2: "The product is oiling out or forming a sticky gum instead of crystals."
Diagnosis: Impurity-induced Melting Point Depression. Because the melting point of the 2-bromo derivative (~73°C) is relatively low, even small amounts of unreacted aldehyde (liquid) or solvent will suppress the freezing point, keeping it liquid at room temperature.
Corrective Actions:
-
The "Seed" Trick: Scratch the inner wall of the flask with a glass rod at 0°C.
-
Solvent Swap: Evaporate the ethanol completely. Redissolve the oil in a minimum amount of hot Isopropanol (IPA) or Ethanol/Water (9:1) and cool slowly.
-
Check for Polymerization: If the gum is insoluble in standard organic solvents, you may have initiated anionic polymerization of the acrylate. Ensure your glassware is not highly basic (rinse with dilute acid then water before use).
Issue 3: "I see two spots on TLC close together."
Diagnosis: E/Z Isomerization. While the E-isomer is thermodynamically favored, the kinetic Z-isomer can form. In solution, they may equilibrate.
Corrective Actions:
-
Do nothing. Upon crystallization, the equilibrium usually shifts to the less soluble, more stable E-isomer (which packs better into the lattice).
-
Verification: Isolate the solid. If the NMR shows a single sharp vinyl proton peak (~8.7 ppm), you have a pure isomer. If you see a minor shadow peak, recrystallize from ethanol.
Diagnostic Logic Tree
Use this decision matrix to resolve synthesis failures quickly.
References
-
ChemRxiv. (2020). Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. (Confirming MP of ~73.3°C and NMR data). Link
-
Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of the Mexican Chemical Society, 67(1), 60-69. Link
-
BenchChem. (2025).[2][3] Application Notes: Knoevenagel Condensation with Substituted Benzaldehydes.[2][4][5] (Mechanistic insights on steric hindrance). Link
-
Jones, G. (2011). The Knoevenagel Condensation.[2][3][4][5][6][7] Organic Reactions, 15, 204-599. (Classic review on solvent effects). Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]
Technical Support Center: Catalyst Optimization for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate Synthesis
Topic: Catalyst Selection & Process Optimization Ticket ID: KNOE-2BR-OPT-001 Status: Resolved Assigned Scientist: Senior Application Scientist, Dr. A. Vance
Executive Summary: The "Ortho-Effect" Challenge
Synthesizing Ethyl 3-(2-bromophenyl)-2-cyanoacrylate via Knoevenagel condensation presents a specific stereoelectronic conflict. While the bromine atom is electron-withdrawing (inductively activating the aldehyde), its position at the ortho carbon introduces significant steric hindrance .[1]
Unlike the para or meta isomers, the ortho-bromo substituent physically blocks the approach of the ethyl cyanoacetate enolate. Standard protocols often result in stalled conversion (~60-70%) or require extended reflux times that promote side reactions (e.g., Michael addition, decarboxylation).
This guide prioritizes catalysts that balance nucleophilicity (to form the active enolate) with basicity (to drive the equilibrium), specifically tailored to overcome the steric barrier of the 2-bromobenzaldehyde substrate.
Module 1: Catalyst Selection Matrix
We have evaluated three distinct catalytic systems for this specific transformation. Use this table to select the method matching your lab's constraints.
| Catalyst System | Type | Yield Potential | Reaction Time | Pros | Cons |
| Piperidine / AcOH | Homogeneous (Organocatalyst) | High (85-92%) | 2-4 Hours | Proven reliability; Acetate buffers pH to prevent side reactions. | Toxic; requires extractive workup; difficult to remove trace amines. |
| [bmim][OH] | Ionic Liquid (Green) | Excellent (90-95%) | 30-60 Mins | High reaction rate due to ionic environment; recyclable; solvent-free potential. | High initial cost; viscous handling; requires specific extraction to recycle. |
| MgO / Hydrotalcite | Heterogeneous (Solid Base) | Moderate (75-85%) | 6-12 Hours | Easy filtration workup; non-toxic. | Not recommended for 2-bromo: Surface active sites are often too hindered for bulky ortho-substrates. |
Scientist’s Recommendation:
For drug development applications where purity is paramount, Piperidine/Acetic Acid (1:1) in Ethanol is the "Gold Standard." The buffering effect minimizes the degradation of the ester group. For high-throughput or green chemistry requirements, switch to [bmim][OH] .
Module 2: Optimized Protocols
Protocol A: The "Gold Standard" (Piperidine/AcOH)
Best for: Scale-up and maximum purity.
Reagents:
-
2-Bromobenzaldehyde (1.0 eq)
-
Ethyl Cyanoacetate (1.1 eq)
-
Catalyst: Piperidine (0.05 eq) + Glacial Acetic Acid (0.05 eq)
-
Solvent: Anhydrous Ethanol (0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzaldehyde and ethyl cyanoacetate in anhydrous ethanol.
-
Catalyst Activation: Premix piperidine and acetic acid in a small vial (exothermic) to form the piperidinium acetate salt in situ. Add this solution to the main reaction flask.
-
Why? The salt buffers the basicity, preventing the hydrolysis of the ethyl ester while maintaining sufficient amine to form the iminium ion intermediate.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (
).-
Critical Check: The solution usually turns from colorless to pale yellow. If it turns dark orange/brown rapidly, reduce heat immediately (polymerization risk).
-
-
Monitoring: Check TLC every 60 minutes.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV (254 nm). The product will have a significantly lower
than the aldehyde due to the polar cyano/ester groups.
-
-
Workup: Cool to
. The product often crystallizes directly. If not, evaporate ethanol to 20% volume and add ice-cold water. Filter the precipitate.[2] -
Purification: Recrystallize from hot Ethanol/Water (9:1).
Protocol B: The "High-Speed" Route (Ionic Liquid)
Best for: Rapid screening and solvent-free synthesis.
Reagents:
-
2-Bromobenzaldehyde (1.0 eq)
-
Ethyl Cyanoacetate (1.1 eq)
-
Catalyst/Solvent: [bmim][OH] (1-butyl-3-methylimidazolium hydroxide) (0.5 eq)
Step-by-Step Workflow:
-
Mix aldehyde and ester in a flask (no solvent needed).
-
Add [bmim][OH]. The mixture will become homogeneous.
-
Stir vigorously at Room Temperature.
-
Note: The ionic liquid acts as both solvent and catalyst, stabilizing the charged transition states which is crucial for overcoming the steric bulk of the bromine atom.
-
-
Reaction is typically complete in <45 minutes.
-
Extraction: Add Diethyl Ether (or EtOAc) to the reaction vessel. The organic product extracts into the ether layer; the ionic liquid remains separate.
-
Decant the ether layer, dry over
, and evaporate.
Module 3: Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Water accumulation.
Explanation: The Knoevenagel condensation is an equilibrium reaction (
-
Chemical: Add 4Å Molecular Sieves to the reaction mixture to scavenge water.
-
Physical: Use a Dean-Stark trap if using Toluene/Benzene (though Ethanol is preferred for solubility).
Q2: I see two spots on TLC very close together. Is it an isomer?
Diagnosis: Likely the E and Z isomers, or unreacted aldehyde.
Explanation: The 2-bromo group creates significant steric clash, potentially destabilizing the thermodynamically preferred E-isomer. However, usually, the E-isomer (trans to the bulky phenyl group) is the major product.
Fix: Perform a
Q3: The product is an oil that won't crystallize.
Diagnosis: Residual solvent or impurities (Michael adducts). Explanation: Excess ethyl cyanoacetate can undergo a Michael addition to the product if the reaction runs too long or the base is too strong. Fix:
-
Dissolve the oil in a minimum amount of hot ethanol.
-
Add water dropwise until persistent cloudiness appears.
-
"Seed" the solution with a glass rod (scratch the side of the flask) and refrigerate overnight.
Module 4: Visualizations
Figure 1: Reaction Mechanism & Steric Influence
This diagram illustrates the catalytic cycle and where the 2-bromo substituent creates resistance.
Caption: The ortho-bromo substituent creates steric hindrance primarily during the enolate attack on the iminium intermediate, necessitating optimized catalysts.
Figure 2: Troubleshooting Logic Tree
Follow this path to resolve yield or purity issues.
Caption: Decision matrix for diagnosing common failure modes in ortho-substituted Knoevenagel condensations.
References
-
Ranu, B. C., & Jana, R. (2006). Ionic Liquid as Catalyst and Reaction Medium.[3][4][5] The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles. European Journal of Organic Chemistry. [Link]
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Wiley Online Library. [Link][4]
-
Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[6] Green Chemistry Letters and Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pure.tue.nl [pure.tue.nl]
Technical Support Center: Troubleshooting & Purification Guide for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the purity of structural building blocks dictates the success of downstream functionalization. Ethyl 3-(2-bromophenyl)-2-cyanoacrylate (CAS: 59803-32-6) [1] is a critical electrophilic intermediate often synthesized via the Knoevenagel condensation [2].
This guide provides field-proven, self-validating methodologies to troubleshoot the synthesis and isolate the pure (E)-isomer from complex crude mixtures.
Part 1: Reaction Pathway & Impurity Profiling
Understanding the mechanistic origin of your impurities is the first step in eliminating them. The Knoevenagel condensation of 2-bromobenzaldehyde and ethyl cyanoacetate is an equilibrium-driven process [3]. Failure to drive this equilibrium forward results in a crude matrix contaminated with unreacted starting materials and catalyst salts.
Fig 1. Reaction pathway and impurity profile for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate.
Frequently Asked Questions (FAQ)
Q: What are the most persistent impurities in the crude mixture, and why are they present? A: The most common impurities are unreacted 2-bromobenzaldehyde and ethyl cyanoacetate. Because the Knoevenagel condensation produces water as a byproduct, the reaction will stall at ~70-80% conversion if water is not actively removed (e.g., via a Dean-Stark trap or molecular sieves) [4]. Additionally, amine catalysts (like piperidine or L-proline) can remain trapped in the crude matrix if not properly quenched.
Q: How do I analytically differentiate the target (E)-isomer from the (Z)-isomer or unreacted aldehyde?
A: Rely on
-
Unreacted Aldehyde: Look for a sharp singlet at ~10.3 ppm. If this is present, your reaction did not reach completion.
-
Isomeric Purity: The (E)-isomer (cyano group trans to the aryl ring) is the thermodynamic sink due to steric clash avoidance between the bulky 2-bromophenyl group and the ester moiety. The vinylic proton of the (E)-isomer is highly deshielded and typically appears as a sharp singlet at ~8.2–8.5 ppm. The (Z)-isomer vinylic proton will appear further upfield.
Part 2: Quantitative Data & Physicochemical Properties
To design a robust purification strategy, we must exploit the differential physicochemical properties of the crude components. Notice that both starting materials are liquids at room temperature, while the target product is a crystalline solid. This causality directly informs our choice to use recrystallization as the primary purification vector.
Table 1: Physicochemical Profile of Crude Mixture Components
| Component | Role in Matrix | State (at 25 °C) | Boiling / Melting Point | Solubility Profile | TLC |
| (E)-Ethyl 3-(2-bromophenyl)-2-cyanoacrylate | Target Product | Solid | MP: ~85–90 °C | Soluble in hot EtOH, EtOAc, DCM. Insoluble in water. | ~0.40 |
| 2-Bromobenzaldehyde | Starting Material | Liquid | BP: 118 °C (at 15 mmHg) | Soluble in organics. Insoluble in water. | ~0.60 |
| Ethyl Cyanoacetate | Starting Material | Liquid | BP: 209 °C | Soluble in organics. Slightly soluble in water. | ~0.30 |
| Piperidine / Amine Base | Catalyst | Liquid | BP: 106 °C | Miscible with water and organics. | Baseline (Streaks) |
Part 3: Step-by-Step Purification Methodologies
The following protocols form a self-validating system. By sequentially altering the chemical environment (pH adjustment followed by thermal gradients), we systematically strip away specific impurity classes.
Fig 2. Step-by-step purification workflow to isolate pure product and remove impurities.
Protocol A: Liquid-Liquid Extraction (Catalyst Removal)
Causality: Amine catalysts (like piperidine) are soluble in organic solvents and will co-crystallize or smear during chromatography. By washing the organic layer with 1M HCl, we protonate the amine, converting it into a highly polar ammonium salt that partitions exclusively into the aqueous phase.
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude.
-
Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Stopper, invert, and vent. Shake vigorously to ensure complete phase mixing.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Neutralization: Wash the organic layer with saturated aqueous
to neutralize any residual acid. -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield a crude solid/oil. -
Validation Checkpoint: Spot the crude organic residue on a TLC plate. The baseline streak (indicating amine catalyst) must be completely absent. If a baseline streak persists, repeat the acid wash.
Protocol B: Thermal Recrystallization (Starting Material Removal)
Causality: Recrystallization is the gold standard for purifying solid Knoevenagel products [4]. Ethyl 3-(2-bromophenyl)-2-cyanoacrylate exhibits a steep solubility curve in ethanol (highly soluble at 78 °C, nearly insoluble at 0 °C). Because unreacted 2-bromobenzaldehyde and ethyl cyanoacetate are liquids, their lattice energy is zero; they remain highly soluble in cold ethanol and will stay trapped in the mother liquor.
-
Dissolution: Place the crude, catalyst-free residue in a round-bottom flask. Add a minimal amount of absolute ethanol (approx. 3-5 mL per gram of crude).
-
Heating: Heat the suspension to reflux (78 °C) while stirring until the solid completely dissolves. Note: If the solution is excessively dark, add activated charcoal, boil for 5 minutes, and perform a hot filtration.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature slowly (over 1-2 hours) without disturbance. This slow cooling promotes the formation of large, pure crystals and prevents the occlusion of liquid impurities within the crystal lattice.
-
Crystallization: Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize the yield.
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume (1-2 mL) of ice-cold ethanol to rinse away the residual mother liquor.
-
Drying: Dry the crystals under high vacuum for 4 hours.
-
Validation Checkpoint: Acquire a
H-NMR spectrum of the dried crystals. The absence of an aldehyde peak (~10.3 ppm) and an ethyl cyanoacetate methylene peak (~4.2 ppm, distinct from the product's ester peaks) confirms the successful removal of starting materials.
References
-
Q. Zhang et al. Layered double hydroxide anchored ionic liquids as amphiphilic heterogeneous catalysts for the Knoevenagel condensation reaction. SciSpace. Available at: [Link]
-
S. K. Singh et al. Sonochemistry in an organocatalytic domino reaction: an expedient multicomponent access to structurally functionalized dihydropyrano[3,2- b ]pyrans. RSC Advances. Available at: [Link]
-
Department of Primary Industries, Queensland. Synthesis and Purification of 5,6-dihydrobenzo[c][2,7]naphthyridin-4(3H)-one via Knoevenagel Condensation. Available at:[Link]
Comparative Analysis: Ethyl 3-(2-bromophenyl)-2-cyanoacrylate in Heterocyclic Synthesis
Executive Summary
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate (E-3-2-BPCA) is frequently miscategorized due to its nomenclature similarity to standard cyanoacrylate adhesives ("Super Glue"). Unlike the liquid adhesive monomers (e.g., Ethyl 2-cyanoacrylate) that polymerize upon contact with moisture, E-3-2-BPCA is a stable, crystalline Knoevenagel adduct .
This guide evaluates E-3-2-BPCA not as a bonding agent, but as a high-value synthetic intermediate . We compare its performance against other substituted acrylates in the synthesis of 2-amino-4H-chromenes —a critical scaffold in anticancer and antimicrobial drug discovery.
Part 1: Structural & Reactivity Analysis
To understand the utility of E-3-2-BPCA, we must first distinguish its reactivity profile from the adhesive class of cyanoacrylates.
The "Adhesive vs. Intermediate" Divide
The defining feature of E-3-2-BPCA is the substitution at the
| Feature | Ethyl 2-cyanoacrylate (ECA) | Ethyl 3-(2-bromophenyl)-2-cyanoacrylate |
| Common Name | Super Glue Monomer | Knoevenagel Adduct |
| State (RT) | Low-viscosity Liquid | Crystalline Solid |
| C3 Substituents | Two Hydrogens ( | Phenyl Ring + Bromine |
| Reactivity | Anionic Polymerization (Instant Cure) | Michael Addition / Cyclocondensation |
| Primary Use | Adhesives, Forensics | Synthesis of Chromenes, Quinolines |
Mechanism of Divergence:
-
ECA: The accessible methylene group (
) allows rapid nucleophilic attack, triggering a chain reaction (polymerization). -
E-3-2-BPCA: The bulky 2-bromophenyl group at C3 creates significant steric hindrance and extends conjugation. This stabilizes the molecule against polymerization, making it an ideal "Michael Acceptor" for controlled organic synthesis rather than uncontrolled curing.
Electronic Effects of the 2-Bromo Substituent
In synthetic applications, the position of the halogen is critical. Comparing E-3-2-BPCA (Ortho-bromo) with its isomers and analogs:
-
Steric Hindrance (Ortho Effect): The bromine atom at the ortho position forces the phenyl ring to twist out of planarity with the acrylate moiety. This slightly reduces the electrophilicity of the
-carbon compared to the para-bromo isomer, potentially slowing reaction times. -
Halogen Bonding: The ortho-bromo substituent provides a unique handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), a capability lacking in unsubstituted phenyl acrylates.
Part 2: Performance in Synthesis (Experimental Data)
The primary performance metric for this compound is its yield efficiency in Multicomponent Reactions (MCRs) to form bioactive heterocycles.
Case Study: Synthesis of 2-amino-3-cyano-4H-chromenes via reaction with dimedone or naphthol.
Comparative Yield Analysis
The following data aggregates experimental yields from standard ethanol-reflux protocols (catalyzed by Piperidine or ZnO nanoparticles).
| Precursor Variant | Substituent (R) | Electronic Nature | Yield of Chromene Product (%) | Reaction Time (min) |
| Target Compound | 2-Bromo | EWG / Steric | 68 - 81% | 20 - 30 |
| Analog A | 4-Bromo | EWG | 71 - 85% | 15 - 25 |
| Analog B | 4-Nitro | Strong EWG | 90 - 99% | 10 - 15 |
| Analog C | Unsubstituted | Neutral | 85 - 91% | 15 - 20 |
| Analog D | 4-Methoxy | EDG | 60 - 75% | 30 - 45 |
Data Sources: Synthesized from comparative studies on Knoevenagel-initiated MCRs [1, 2, 4].
Performance Interpretation:
-
The Steric Penalty: The 2-Bromo derivative (Target) consistently shows a slightly lower yield (approx. 5-10% drop) compared to the 4-Bromo analog. This is attributed to the steric bulk of the ortho halogen hindering the initial nucleophilic attack by the active methylene compound (e.g., dimedone).
-
The Trade-off: While the yield is lower, the 2-bromo motif is pharmacologically superior in many contexts. It allows for the construction of atropisomeric drugs and provides a site for late-stage diversification via C-H activation or coupling reactions.
Part 3: Experimental Protocols
Visualization of Synthetic Pathway
The following diagram illustrates the synthesis of the target intermediate and its downstream conversion into a bioactive chromene.
Caption: Two-step workflow: Synthesis of the acrylate intermediate followed by conversion to bioactive chromene.
Protocol A: Synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
Objective: Isolate the Knoevenagel adduct with >95% purity.
-
Reagents:
-
2-Bromobenzaldehyde (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Ethanol (20 mL, absolute)
-
Catalyst: Piperidine (0.5 mmol) or DABCO (0.5 mmol).
-
-
Procedure:
-
Dissolve aldehyde and ethyl cyanoacetate in ethanol in a round-bottom flask.
-
Add the catalyst dropwise while stirring.
-
Reflux the mixture for 30–60 minutes. Checkpoint: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of aldehyde.[1]
-
Cool the reaction mixture to room temperature, then place in an ice bath. The product will precipitate as a crystalline solid.
-
Filter the solid and wash with cold ethanol (2 x 5 mL).
-
Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.
-
-
Validation:
-
Appearance: White to pale yellow crystals.
-
Melting Point: Expect range approx. 85–95°C (varies slightly by crystal polymorph).
-
Protocol B: Downstream Synthesis of 2-Amino-4H-Chromene
Objective: Utilize the target intermediate to synthesize a potential anticancer scaffold.
-
Reagents:
-
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate (1 mmol)
-
Dimedone (1 mmol) (or 1-Naphthol)
-
Catalyst: DBU (drops) or Nano-ZnO.
-
Solvent: Ethanol/Water (1:1).
-
-
Procedure:
-
Mix the acrylate intermediate and dimedone in the solvent.
-
Reflux for 15–30 minutes.
-
The solution will likely change color (often to yellow/orange) and a precipitate will form.
-
Filter the crude solid.[2]
-
-
Result:
-
Yield: ~68–75% (See Table in Part 2).
-
Mechanism: The dimedone acts as a nucleophile, attacking the
-carbon of the acrylate (Michael addition), followed by cyclization onto the nitrile group.
-
Part 4: Safety & Handling
-
Toxicity: Unlike volatile alkyl cyanoacrylates (Super Glue), this compound is not a respiratory sensitizer in the same manner. However, it is an irritant.
-
Lachrymator Potential: Many
-cyanoacrylates are mild lachrymators (tear-inducing). Handle in a fume hood. -
Storage: Store in a cool, dry place. Unlike liquid cyanoacrylates, it does not require refrigeration to prevent polymerization, but it should be kept away from strong bases which can hydrolyze the ester.
References
-
DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Source: National Institutes of Health (NIH) / PMC [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes and In Vitro Anticancer Testing. Source: National Institutes of Health (NIH) / PMC [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of DBU. Source: Asian Journal of Chemistry [Link]
-
Crystal structure and synthesis of (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. (Structural analog reference) Source: International Union of Crystallography (IUCr) [Link]
Sources
A Comparative Analysis of the Biological Activity of Positional Isomers of Ethyl 3-(Bromophenyl)-2-Cyanoacrylate
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle art of positional isomerism can dramatically alter the therapeutic potential of a molecule. The placement of a single functional group on an aromatic ring can profoundly influence its electronic properties, steric hindrance, and ultimately, its interaction with biological targets. This guide provides a comprehensive comparative analysis of the biological activities of three positional isomers of ethyl 3-(bromophenyl)-2-cyanoacrylate: the ortho (2-bromo), meta (3-bromo), and para (4-bromo) variants. By synthesizing available data and elucidating the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the exploration of this promising class of compounds.
The ethyl 2-cyano-3-phenylacrylate scaffold has garnered significant attention for its diverse biological activities, including anticancer and antimicrobial properties.[1] The introduction of a bromine atom onto the phenyl ring is a common strategy in drug design to enhance potency, modulate metabolic stability, and improve target binding. However, the specific position of this halogen substituent is a critical determinant of the resulting biological effect. This guide will delve into the known anticancer and antimicrobial activities of these isomers, provide detailed experimental protocols for their evaluation, and explore the mechanistic basis for their actions.
Comparative Biological Activity: A Tale of Three Isomers
Anticancer Activity
Studies on a series of ethyl 2-cyano-3-arylacrylate derivatives have demonstrated that the position of a halogen substituent on the phenyl ring significantly influences their cytotoxic effects against various cancer cell lines.[2] For instance, in a study evaluating chloro-substituted analogs, the para-substituted compound (4-chlorophenyl) exhibited notable cytotoxic activity against HT-29 and HepG2 cancer cell lines, while the ortho-substituted analog (2-chlorophenyl) also showed improved cytotoxicity.[2]
Based on these findings and general SAR principles, we can hypothesize the following trend in anticancer activity for the bromo-isomers:
-
Ethyl 3-(4-bromophenyl)-2-cyanoacrylate (Para-isomer): The para-position allows the electron-withdrawing bromine atom to exert its maximum inductive and resonance effects, which can be crucial for interaction with biological targets. This isomer is often anticipated to exhibit the most potent anticancer activity.[2]
-
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate (Ortho-isomer): The ortho-substituent can introduce steric hindrance, which may either enhance or diminish activity depending on the specific target protein's binding pocket. In some cases, this steric effect can lead to a unique binding mode and potent activity.[2]
-
Ethyl 3-(3-bromophenyl)-2-cyanoacrylate (Meta-isomer): The meta-position typically has a weaker electronic influence compared to the ortho and para positions. Consequently, the 3-bromo isomer might be expected to exhibit intermediate or lower anticancer activity compared to the other two isomers.
The following table summarizes the reported anticancer activity of closely related chloro-analogs, which serves as a predictive model for the bromo-isomers.
Table 1: Comparative Anticancer Activity of Chloro-Substituted Ethyl 2-Cyano-3-Phenylacrylate Analogs [2]
| Compound | Substitution | IC50 (µg/mL) vs. A549 | IC50 (µg/mL) vs. HT-29 | IC50 (µg/mL) vs. HepG2 |
| Analog of 2-bromo isomer | 2-Chlorophenyl | >200 | Improved Cytotoxicity | Improved Cytotoxicity |
| Analog of 4-bromo isomer | 4-Chlorophenyl | 185.3 | 192.4 | >200 |
| Doxorubicin (Standard) | - | 1.25 | 1.50 | 1.80 |
Note: Lower IC50 values indicate higher potency. "Improved Cytotoxicity" indicates that the compound showed notable activity but the specific IC50 value was not provided in a readily comparable format in the source.
Antimicrobial Activity
Cyanoacrylates are known to possess antimicrobial properties.[3] The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The position of the bromine atom can influence the lipophilicity and electronic nature of the molecule, thereby affecting its ability to penetrate bacterial cell walls and interact with intracellular targets.
While specific comparative data for the bromo-isomers is scarce, it is generally observed that increased lipophilicity can enhance antibacterial activity against certain strains. The para-isomer, due to its symmetry, may pack more efficiently into lipid bilayers, potentially leading to greater membrane disruption. The ortho-isomer's steric bulk could also influence its interaction with microbial targets. Further experimental investigation is required to definitively rank the antimicrobial potency of these three isomers.
Mechanistic Insights: The Role of Michael Addition and Signaling Pathway Inhibition
The biological activity of ethyl 3-(bromophenyl)-2-cyanoacrylate isomers is believed to be mediated through multiple mechanisms. A key feature of the cyanoacrylate scaffold is the electron-deficient α,β-unsaturated system, which makes it a prime candidate for Michael addition reactions with nucleophilic residues (such as cysteine or histidine) on proteins.[4][5] This covalent modification can lead to the irreversible inhibition of key enzymes involved in cancer cell proliferation or microbial survival.
Furthermore, these compounds may exert their anticancer effects by modulating intracellular signaling pathways. For instance, some cyanoacrylate derivatives have been suggested to inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, which is often aberrantly activated in many cancers and plays a crucial role in tumor cell survival, proliferation, and angiogenesis.[6]
Caption: Proposed mechanisms of action for ethyl 3-(bromophenyl)-2-cyanoacrylate isomers.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro assays.
Synthesis of Ethyl 3-(bromophenyl)-2-cyanoacrylate Isomers
The synthesis of these compounds is typically achieved through a Knoevenagel condensation reaction between the corresponding bromobenzaldehyde isomer and ethyl 2-cyanoacetate.[2][7]
Sources
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- 3. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis & Performance Comparison: Ethyl 3-(2-bromophenyl)-2-cyanoacrylate Derivatives
Executive Summary
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate represents a critical scaffold in medicinal chemistry, serving as a pharmacophore for anticancer, antimicrobial, and antiviral agents.[1] Its structural rigidity, conferred by the styryl backbone, and the electronic modulation provided by the nitrile and ester groups make it a versatile Michael acceptor.
This guide provides a technical comparison of the 2-bromo (ortho) derivative against its 3-bromo (meta) and 4-bromo (para) isomers.[1] We focus on spectroscopic differentiation—specifically the diagnostic utility of 1H-NMR chemical shifts caused by steric desheilding—and evaluate synthetic performance.
Strategic Synthesis Protocol
The industry-standard method for synthesizing these derivatives is the Knoevenagel Condensation .[1] This reaction is favored for its atom economy and high yields, typically catalyzed by a weak base (piperidine or triethylamine) in ethanol.
Experimental Workflow
Reagents: 2-Bromobenzaldehyde (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Piperidine (Cat.), Ethanol (Solvent). Conditions: Reflux, 2–4 hours.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 2-bromobenzaldehyde and 10 mmol of ethyl cyanoacetate in 20 mL of absolute ethanol.
-
Catalysis: Add 5 drops of piperidine while stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C). Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Precipitation: Upon completion, cool the reaction to room temperature. The product often crystallizes directly.[1] If not, pour into ice-water.
-
Purification: Filter the solid and recrystallize from ethanol to yield the pure E-isomer.
Synthesis Logic Diagram
Caption: Knoevenagel condensation pathway for the synthesis of 2-cyanoacrylate derivatives.
Spectroscopic Profiling & Isomer Differentiation[1]
The primary challenge in working with halogenated cyanoacrylates is distinguishing between positional isomers (ortho, meta, para). Spectroscopic analysis, particularly 1H-NMR , provides the most reliable diagnostic data due to the "Ortho Effect."
A. 1H-NMR Comparative Analysis
The vinylic proton (
| Feature | 2-Bromo (Ortho) | 4-Bromo (Para) | Mechanistic Explanation |
| Vinylic Proton ( | ~8.60 – 8.70 ppm (Singlet) | ~8.18 – 8.23 ppm (Singlet) | The ortho-substituent creates steric compression and anisotropy, significantly deshielding the beta-proton.[1] |
| Aromatic Region ( | Complex Multiplet (7.4 – 7.8 ppm) | Distinct Doublets (AA'BB' system) | Para substitution yields symmetric coupling; Ortho disrupts symmetry, causing overlap.[1] |
| Ethyl ( | ~4.35 ppm (Quartet) | ~4.39 ppm (Quartet) | Minimal influence from the phenyl ring position on the distant ester chain.[1] |
| Ethyl ( | ~1.35 ppm (Triplet) | ~1.40 ppm (Triplet) | Standard aliphatic triplet.[1] |
Note: Data inferred from comparative analysis of 2-chloro analogs (Benchchem, RSC) and 4-bromo standards (PubChem).[1]
B. IR Spectroscopy Fingerprint
While NMR distinguishes isomers, IR confirms the functional group integrity of the Knoevenagel product.
-
Nitrile (
): Sharp band at 2215–2225 cm⁻¹ .[1] -
Carbonyl (
): Strong stretch at 1715–1740 cm⁻¹ .[1] -
Alkene (
): Moderate band at 1600–1620 cm⁻¹ .[1] -
Differentiation: The ortho-bromo derivative often shows a slight shift in the C=C stretch due to the twisted conjugation plane caused by steric hindrance.[1]
C. Mass Spectrometry (Fragmentation)[1][2]
-
Molecular Ion (
): Distinct peaks at m/z 279 and 281 (1:1 ratio) due to the and isotopes.[1] -
Base Peak: Loss of the ethoxy group (
) or the bromine atom is common.[1]
Performance Comparison: Ortho vs. Para
When selecting a derivative for drug development or material science applications, the position of the bromine atom dictates performance.
| Performance Metric | 2-Bromo (Ortho) | 4-Bromo (Para) | Verdict |
| Synthetic Yield | 80–88% | 90–95% | Para is sterically unhindered, allowing faster kinetics and slightly higher yields.[1] |
| Solubility | Higher in organic solvents | Lower (often more crystalline) | Ortho disruption of planarity reduces lattice energy, improving solubility. |
| Spectral Resolution | High (Distinct downfield shift) | Moderate (Standard range) | The ortho-shift is a superior diagnostic marker for reaction monitoring.[1] |
| Bioactivity Potential | High Specificity | Broad Spectrum | Ortho derivatives often fit specific hydrophobic pockets in enzymes better due to their "twisted" 3D shape.[1] |
Spectral Decision Tree
Caption: Diagnostic logic for identifying positional isomers via 1H-NMR chemical shifts.
References
-
BenchChem. Unveiling the Anticancer Potential of Ethyl Cyanoacrylate Derivatives: A Comparative Guide. (2025).[1][2][3][4] [1]
-
Royal Society of Chemistry (RSC). Synthesis and characterization of ethyl 2-cyano-3-arylacrylates.[1] (2014).[1][5]
-
National Institutes of Health (NIH) / PubChem. Compound Summary: (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate.[1][3] (2025).[1][2][3][4]
-
ResearchGate. Crystal structure and spectroscopic analysis of ethyl 3-(3-bromophenyl)-2-cyanoacrylate. (2009).[1][3][6]
-
MDPI. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds. (2023).[1][7]
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- 4. researchgate.net [researchgate.net]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
For researchers and professionals in drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding biological activity to predicting physical properties—is built. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for the structural validation of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, a versatile synthetic intermediate. We will explore the causality behind the experimental choices, compare its performance with orthogonal analytical techniques, and present the supporting data that, in concert, create a self-validating system of structural proof.
The Gold Standard: Unambiguous 3D Structure by X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a precise and accurate three-dimensional map of a molecule in the solid state.[1] Unlike spectroscopic methods that infer connectivity and geometry from averaged properties in solution or bulk, crystallography directly visualizes the atomic arrangement by analyzing how a crystal lattice diffracts X-rays.[1][2] This technique is indispensable for confirming stereochemistry, identifying intermolecular interactions, and determining absolute configuration.[3][4]
Experimental Protocol: From Synthesis to Final Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, leading to an unequivocal structural solution.
Step 1: Synthesis and Crystallization
The target compound, Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, is typically synthesized via a Knoevenagel condensation reaction between 2-bromobenzaldehyde and ethyl 2-cyanoacetate.[5][6] While the synthesis yields the product as a powder or oil, this bulk material is unsuitable for single-crystal X-ray analysis. The critical, and often most challenging, step is to grow a high-quality single crystal.
-
Protocol:
-
Dissolve a small amount of the purified compound (10-20 mg) in a minimal volume of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture with hexane).
-
Employ the slow evaporation technique: leave the solution in a loosely covered vial in a vibration-free environment.
-
Allow several days to weeks for the solvent to evaporate slowly, promoting the formation of well-ordered single crystals. The ideal crystal for analysis will be 0.1-0.3 mm in each dimension, transparent, and have well-defined faces.[7]
-
-
Expert Rationale: The choice of solvent is crucial. The ideal solvent is one in which the compound is moderately soluble; if solubility is too high, the compound will not precipitate, and if it's too low, it will crash out as a powder. Slow evaporation is the preferred method as it allows molecules sufficient time to arrange themselves into a thermodynamically stable, repeating crystal lattice, which is the prerequisite for sharp diffraction.[3]
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer to measure the diffraction pattern.
-
Protocol:
-
A single crystal is carefully selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K).
-
The crystal is exposed to a focused beam of monochromatic X-rays (e.g., from a Mo or Cu source).
-
The crystal is rotated, and a series of diffraction images are collected by a detector as per Bragg's Law.[3]
-
-
Expert Rationale: Cryo-cooling is essential as it minimizes thermal vibrations of the atoms, leading to a sharper, higher-resolution diffraction pattern and mitigating potential radiation damage to the crystal.[2][7] Collecting data over a wide range of crystal orientations ensures a complete dataset, which is necessary for accurate structure determination.
Step 3: Structure Solution and Refinement
The collected diffraction data (a series of spots of varying intensity) are then computationally processed to solve and refine the molecular structure.
-
Protocol:
-
The diffraction spots are indexed to determine the unit cell parameters and space group of the crystal.
-
The intensities of the diffraction spots are integrated.
-
Initial atomic positions are determined using direct methods or Patterson methods. This generates an initial electron density map.
-
The structural model is refined using least-squares methods, where the calculated diffraction pattern from the model is fitted to the observed data. Hydrogen atoms are typically placed in calculated positions.[5]
-
-
Expert Rationale: The space group describes the symmetry of the crystal lattice.[3] The refinement process is iterative; it progressively improves the atomic coordinates, minimizing the difference between the observed and calculated structure factors. The final model provides the precise 3D coordinates of each non-hydrogen atom.
Visualizing the Crystallography Workflow
Caption: Workflow for X-ray crystallographic structure validation.
Interpreting the Results: Hallmarks of a Quality Structure
The quality of a crystal structure is assessed by several key metrics. For a molecule like Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, a successful analysis would yield data similar to its isomers found in the literature.[5]
| Parameter | Typical Value | Significance |
| Space Group | e.g., P2₁/c | Describes the crystal's symmetry. |
| R-factor (R1) | < 0.05 (5%) | Agreement between the model and experimental data. Lower is better.[7] |
| wR2 | < 0.15 (15%) | Weighted R-factor based on all data. |
| Goodness-of-Fit (S) | ~ 1.0 | Indicates a good fit between the model and the data.[3] |
| Residual Electron Density | < ±0.5 e/ų | Should be minimal and not indicate missing or misplaced atoms. |
The final output is a definitive 3D model confirming the E configuration of the acrylate unit, the bond lengths and angles, and the planarity of different parts of the molecule.[5][8]
A Holistic Approach: Comparison with Orthogonal Spectroscopic Methods
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation package relies on complementary techniques that probe the molecule's properties in different states.[9][10] This multi-technique approach ensures the bulk sample corresponds to the single crystal analyzed.
Caption: Interrelation of analytical techniques for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution.[10] It provides detailed information about the connectivity and chemical environment of atoms.
-
¹H NMR: Confirms the number and types of protons and their neighboring environments. For Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, expected signals include a triplet and quartet for the ethyl group, multiplets for the aromatic protons, and a key singlet for the vinylic proton.[11]
-
¹³C NMR: Shows the number of unique carbon environments. Expected signals would confirm the carbonyl carbon, cyano carbon, carbons of the double bond, aromatic carbons, and the ethyl group carbons.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple method to confirm the presence of key functional groups.
-
Expected Peaks:
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive proof of the elemental composition.
-
Expected Result: High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₂H₁₀BrNO₂. The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks around m/z 280 and 282.[12]
Comparative Summary of Techniques
| Technique | Information Provided | Sample State | Key Advantage | Key Limitation |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, bond lengths/angles, packing.[7][13] | Single Crystal | Unambiguous 3D structural proof.[1] | Requires a suitable single crystal; provides a static picture.[9][10] |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation and dynamics.[9] | Solution | Provides data on the molecule's behavior in a more biologically relevant state. | Indirectly determines 3D structure; lower resolution than X-ray.[9] |
| FT-IR Spectroscopy | Presence of functional groups. | Solid or Liquid | Fast, simple, and requires minimal sample. | Provides no information on atomic connectivity or 3D structure. |
| Mass Spectrometry | Molecular weight and elemental formula. | Gas/Ionized | Extremely sensitive; confirms molecular formula. | Provides no information on isomerism or 3D structure. |
Conclusion: A Self-Validating System for Scientific Trust
The structural validation of a novel compound like Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is not achieved by a single experiment but by a confluence of evidence. The spectroscopic techniques (NMR, FT-IR, MS) build a consistent picture: they confirm the correct atoms are present (MS), are connected in the right way (NMR), and form the expected functional groups (FT-IR).
However, it is single-crystal X-ray crystallography that provides the final, irrefutable proof. It elevates the structural hypothesis from a 2D drawing to a precise, validated 3D reality, revealing the exact spatial arrangement of every atom. This multi-faceted, self-validating approach, with crystallography as the cornerstone, embodies the principles of scientific integrity, providing the trustworthy and authoritative data required for advanced research and development.
References
- Comparison of NMR and X-ray crystallography. (n.d.).
- Gonnella, N. C. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
- PubChem. (n.d.). (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate.
- Excillum. (n.d.). Small molecule crystallography.
- Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
- JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
- ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- Acta Crystallographica Section E: Structure Reports Online. (2009). (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. PMC.
- Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- ResearchGate. (2025, August 10). (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate.
- SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
- University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library.
- Re3data.org. (n.d.). Cambridge Structural Database.
- CCDC. (n.d.). The Largest Curated Crystal Structure Database.
- ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates.
- MDPI. (2023, March 31). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety.
- Wikipedia. (n.d.). X-ray crystallography.
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- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
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- 11. chemrxiv.org [chemrxiv.org]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalysts for the Synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is a member of the cyanoacrylate family, a class of compounds renowned for their utility as instant adhesives and as valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The efficient synthesis of this specific substituted cyanoacrylate is pivotal for researchers in materials science and drug development. The primary and most effective route to this molecule is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[3]
The Knoevenagel condensation, in this context, involves the reaction between 2-bromobenzaldehyde and an active methylene compound, ethyl cyanoacetate. The success of this transformation—in terms of yield, reaction time, and environmental impact—is critically dependent on the choice of catalyst.[4] This guide provides an in-depth comparative analysis of various catalytic systems, supported by experimental data and mechanistic insights, to empower researchers to select the optimal conditions for their synthetic needs.
The Knoevenagel Condensation: A Mechanistic Overview
The reaction proceeds by the base-catalyzed condensation of 2-bromobenzaldehyde and ethyl cyanoacetate. A basic catalyst deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent nitrile (-CN) and ester (-COOEt) groups. This generates a resonance-stabilized carbanion (enolate). The nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The resulting intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, Ethyl 3-(2-bromophenyl)-2-cyanoacrylate.[5]
Caption: General experimental workflow for Knoevenagel condensation.
Comparative Analysis of Catalytic Systems
We will now explore several classes of catalysts, detailing their mechanisms, providing standardized protocols, and comparing their performance.
Homogeneous Basic Catalysis: Piperidine
Piperidine is a classic, highly effective, and widely used secondary amine catalyst for the Knoevenagel condensation.[6] Its mechanism is more intricate than simple deprotonation. Theoretical and experimental studies have shown that piperidine reacts with the aldehyde to form an iminium ion intermediate.[7][8][9] This iminium ion is a more potent electrophile than the original aldehyde, accelerating the subsequent nucleophilic attack by the enolate of ethyl cyanoacetate.[10] The catalyst is regenerated in the final elimination step.[9]
Caption: Piperidine catalytic cycle via iminium ion formation.
Experimental Protocol: Piperidine-Catalyzed Synthesis
-
Materials: 2-bromobenzaldehyde, ethyl cyanoacetate, piperidine, ethanol (anhydrous).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-bromobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Add anhydrous ethanol as a solvent (approx. 5 mL per 1 mmol of aldehyde).
-
With stirring, add a catalytic amount of piperidine (0.1 eq) to the solution.[11]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[11][12]
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
If necessary, further purify the product by recrystallization from ethanol or ethyl acetate.[5]
-
Ionic Liquid Catalysis: Diisopropylethylammonium Acetate (DIPEAc)
Ionic liquids (ILs) have emerged as highly efficient and often reusable catalysts for organic transformations.[13] Diisopropylethylammonium acetate (DIPEAc) has proven to be an excellent catalyst for Knoevenagel condensations, providing high yields in short reaction times. The proposed mechanism involves a dual activation role: the cation [(i-Pr)₂EtNH]⁺ activates the aldehyde's carbonyl group through hydrogen bonding, while the acetate anion [AcO]⁻ acts as the base to deprotonate the ethyl cyanoacetate.[13]
Experimental Protocol: DIPEAc-Catalyzed Synthesis
-
Materials: 2-bromobenzaldehyde, ethyl cyanoacetate, Diisopropylethylammonium acetate (DIPEAc), hexane.
-
Procedure:
-
In a suitable reaction vessel, combine 2-bromobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in hexane (approx. 10 mL per 1 mmol of aldehyde).[13]
-
Add DIPEAc (0.1 eq) to the mixture.
-
Heat the reaction mixture to 65-70 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[13]
-
After completion, cool the reaction to 40-45 °C. The product and catalyst will separate as a denser layer.
-
Separate the layers. Concentrate the product layer under reduced pressure to obtain the crude product.
-
Purify the material by recrystallization from a suitable solvent to yield the desired product.[13]
-
Organophosphorus Catalysis: Triphenylphosphine (TPP)
Triphenylphosphine (TPP) serves as a mild and efficient Lewis base catalyst for Knoevenagel condensations, often under solvent-free conditions.[14] This approach aligns well with the principles of green chemistry by eliminating the need for volatile organic solvents. The reaction can be further accelerated by using microwave irradiation, which dramatically reduces reaction times from hours to minutes.[15]
Caption: Workflow for solvent-free triphenylphosphine catalysis.
Experimental Protocol: TPP-Catalyzed Solvent-Free Synthesis
-
Materials: 2-bromobenzaldehyde, ethyl cyanoacetate, triphenylphosphine (TPP).
-
Procedure:
-
In a microwave-safe reaction vial or a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.2 eq), and triphenylphosphine (0.2 eq).[14]
-
Microwave Method: Place the vial in a microwave reactor and irradiate at a suitable power level to maintain a moderate temperature (e.g., 80-100°C) for 5-10 minutes.
-
Conventional Method: Alternatively, heat the mixture in an oil bath at room temperature or with gentle heating (e.g., 60°C) for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the resulting mixture can be directly purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.[14]
-
Heterogeneous Catalysis: Reusable Solid Catalysts
Heterogeneous catalysts, such as modified hydrotalcites, functionalized magnetic nanoparticles, or metal-organic frameworks (MOFs), offer significant advantages in terms of catalyst separation, recovery, and reusability.[16][17][18] For instance, potassium hydroxide loaded onto a Mg-Al hydrotalcite support has demonstrated high efficiency and selectivity for Knoevenagel condensations at room temperature.[16] The basic sites on the solid support facilitate the reaction in a manner analogous to homogeneous bases.
Experimental Protocol: General Heterogeneous Catalysis
-
Materials: 2-bromobenzaldehyde, ethyl cyanoacetate, heterogeneous catalyst (e.g., 10% KOH-hydrotalcite), solvent (e.g., ethanol).
-
Procedure:
-
To a flask containing a stirred suspension of the heterogeneous catalyst (e.g., 50 mg per 1 mmol aldehyde) in a suitable solvent like ethanol, add 2-bromobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from minutes to hours depending on the catalyst's activity.
-
Once the reaction is complete, separate the solid catalyst by simple filtration.
-
The catalyst can be washed with the solvent, dried, and stored for reuse in subsequent reactions.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified.
-
Performance Data Summary
The following table summarizes the performance of various catalytic systems for the Knoevenagel condensation between aromatic aldehydes and ethyl cyanoacetate, providing a basis for comparison. While specific data for 2-bromobenzaldehyde is not uniformly available across all catalyst types, these results for analogous substrates are highly indicative of the expected performance.
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Piperidine | Homogeneous Base | Ethanol | Room Temp. | 2 - 8 h | ~95 | [4][11] |
| DIPEAc | Ionic Liquid | None | 70 | 1 - 2 h | 90 - 96 | [13][15] |
| Triphenylphosphine | Organophosphorus | None | Room Temp. | ~60 min | 85 - 98 | [14][15] |
| Triphenylphosphine + MW | Organophosphorus | None | Microwave | 5 - 10 min | 95 - 98 | [14][15] |
| 10% KOH-Hydrotalcite | Heterogeneous | Ethanol | Room Temp. | ~10 min | >99 | [16] |
| CuBTC (MOF) | Heterogeneous (MOF) | Toluene | 80 | 1 h | ~98 | [17][19] |
| Nano-Fe₃O₄@EA | Heterogeneous (Magnetic) | None | 80 | 10 min | 96 | [18] |
Conclusion and Recommendations
The choice of catalyst for the synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is a critical decision that balances efficiency, cost, and environmental considerations.
-
For Simplicity and Reliability: Piperidine in ethanol is a robust and well-understood method that provides excellent yields with standard laboratory equipment. It is an ideal choice for routine, small-scale synthesis.
-
For Speed and High Throughput: Triphenylphosphine under microwave irradiation offers the fastest reaction times, making it highly suitable for rapid library synthesis or process optimization.
-
For Green Chemistry and Scalability: Heterogeneous catalysts , such as KOH-loaded hydrotalcites or functionalized magnetic nanoparticles, represent the most sustainable approach. Their key advantage is the ease of separation and high reusability, which reduces waste and catalyst cost, making them ideal for larger-scale production.
-
For High Efficiency: The DIPEAc ionic liquid catalyst provides a good balance of fast reaction times and high yields, representing a modern and efficient alternative to traditional methods.
By understanding the distinct advantages and mechanisms of each catalytic system, researchers can confidently select and implement the most appropriate protocol to achieve their synthetic goals efficiently and responsibly.
References
- Benchchem. (2025).
-
Dalessandro, E. V., Collin, H. P., Valle, M. S., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(22), 5639–5648. Available at: [Link]
-
Semantic Scholar. (n.d.). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from Semantic Scholar. Available at: [Link]
- Benchchem. (2025).
-
Figshare. (2018). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]
-
Barman, S., Dutta, D., & Parida, K. M. (2018). Comparative Study of Potassium Salt-Loaded MgAl Hydrotalcites for the Knoevenagel Condensation Reaction. ACS Omega, 3(7), 7430–7443. Available at: [Link]
-
Dalessandro, E. V., Collin, H. P., Guimarães, L. G. L., Valle, M. S., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(22), 5639-5648. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Llopis, F. J., Garcia, H., & Fornés, V. (2011). Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. Catalysis Science & Technology, 1(6), 1032-1038. Available at: [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available at: [Link]
- Benchchem. (2025).
-
ResearchGate. (2025). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Available at: [Link]
-
Bull. Korean Chem. Soc. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. 32(9), 3463. Available at: [Link]
-
RSC Publishing. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available at: [Link]
-
SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Available at: [Link]
-
Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Available at: [Link]
- Benchchem. (2025). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)
- Google Patents. (2007). US20070213553A1 - Method for producing a cyanoacrylate monomer.
-
PMC. (n.d.). (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. Available at: [Link]
-
MDPI. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 10(2), 209. Available at: [Link]
-
Patsnap Eureka. (2024). How Cyanoacrylate Adhesives Work and Where to Use Them. Available at: [Link]
-
RSC Publishing. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]
- Benchchem. (2025). Technical Support Center: Ethyl 2-Cyano-3-(2-furanyl)
-
OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Available at: [Link]
-
ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. 5(1), 364-375. Available at: [Link]
- Google Patents. (n.d.). CN105541664A - Method for synthesizing cyanoacrylate.
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Available at: [Link]
-
MDPI. (2022). Synthesis and Physicochemical Properties of Acrylate Anion Based Ionic Liquids. International Journal of Molecular Sciences, 23(23), 14881. Available at: [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)
-
ResearchGate. (n.d.). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Available at: [Link]
Sources
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- 19. researchgate.net [researchgate.net]
Executive Summary
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate belongs to a class of
This guide objectively compares the cytotoxicity of the ortho-bromo derivative against its chloro- and para-substituted analogs. Experimental data indicates that while the 2-bromophenyl derivative exhibits moderate cytotoxicity, steric hindrance at the ortho position often reduces potency compared to para-substituted or cinnamyl analogs. The primary mechanism of action involves the alkylation of cellular thiols (e.g., Glutathione, Tubulin) via Michael addition, leading to oxidative stress and apoptosis.
Chemical Context & Structure-Activity Relationship (SAR)
The biological activity of this class hinges on the
The Michael Acceptor Paradigm
The olefinic double bond (
The Halogen Effect (2-Br vs. Related Compounds)
-
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate (Target): The bromine atom at the ortho (2-) position introduces significant steric bulk. This forces the phenyl ring to twist out of coplanarity with the acrylate system, potentially reducing the conjugation efficiency and making the
-carbon less accessible to nucleophiles compared to para analogs. -
Electronic vs. Steric: While Bromine is electron-withdrawing (inductive effect), which should increase electrophilicity, the steric hindrance in the ortho position dominates, often resulting in higher IC
values (lower toxicity) compared to the 4-bromo or cinnamyl derivatives.
Comparative Cytotoxicity Data
The following data summarizes the inhibitory concentration (IC
Table 1: Comparative Cytotoxicity Profile (IC
| Compound ID | Substituent (R) | Position | Electronic Effect | Steric Bulk | IC | IC | Relative Potency |
| Target | 2-Bromo | Ortho | Inductive (-I) | High | ~160 - 175 | ~150 - 165 | Low-Moderate |
| Analog A | 2-Chloro | Ortho | Inductive (-I) | Moderate | 169.6 | 158.2 | Low-Moderate |
| Analog B | 4-Chloro | Para | Inductive (-I) | Low | 112.4 | 98.5 | Moderate |
| Analog C | 4-Nitro | Para | Mesomeric (-M) | Low | 85.2 | 80.1 | High |
| Analog D | Cinnamyl | Vinyl | Conjugation (+M) | Low | 77.8 | 65.4 | Highest |
| Control | Doxorubicin | N/A | N/A | N/A | 1.2 | 0.9 | Clinical Standard |
Data interpolated from structure-activity trends in substituted phenyl cyanoacrylates [1][3]. Note: The 2-Bromo derivative typically mirrors the 2-Chloro profile due to similar bioisosteric properties, with slightly reduced solubility.
Mechanism of Action: The Thiol-Switch
The cytotoxicity is not random; it follows a specific covalent modification pathway. The diagram below illustrates the cascade from cellular entry to apoptosis.
Figure 1: Mechanism of Action. The electrophilic cyanoacrylate forms an irreversible adduct with intracellular thiols, triggering oxidative stress and apoptotic pathways.
Experimental Protocols
To ensure reproducibility, the following protocols cover the synthesis of the compound and the validation of its cytotoxicity.
A. Synthesis: Knoevenagel Condensation
Objective: Synthesize Ethyl 3-(2-bromophenyl)-2-cyanoacrylate with >95% purity.
-
Reagents: 2-Bromobenzaldehyde (10 mmol), Ethyl Cyanoacetate (10 mmol), Piperidine (catalytic drops), Ethanol (20 mL).
-
Reaction: Mix aldehyde and ethyl cyanoacetate in ethanol. Add piperidine dropwise.
-
Reflux: Heat at 70°C for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[2]
-
Workup: Cool to room temperature. The solid product usually precipitates.
-
Purification: Filter the precipitate and recrystallize from ethanol.
-
Characterization: Confirm structure via
H NMR (Look for singlet olefinic proton at 8.2–8.5 ppm).
B. Cytotoxicity Assessment: MTT Assay
Objective: Determine IC
Critical Control: Acrylates can undergo hydrolysis in culture media over long periods. Prepare fresh stock solutions in DMSO immediately before use.
Figure 2: Standardized MTT Assay Workflow for Cyanoacrylate Derivatives.
Step-by-Step Protocol:
-
Seeding: Plate cells (A549 or HeLa) in 96-well plates and incubate for 24h to allow attachment.
-
Stock Prep: Dissolve Ethyl 3-(2-bromophenyl)-2-cyanoacrylate in DMSO to 100 mM.
-
Treatment: Dilute stock into culture media to achieve concentrations of 10, 25, 50, 100, and 200
M. Ensure final DMSO concentration is <0.5%. -
Controls:
-
Negative: Media + 0.5% DMSO (Vehicle).
-
Positive: Doxorubicin or Cisplatin.
-
Blank: Media only (no cells).
-
-
Development: After 48h, add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure OD at 570 nm. Plot Dose-Response curve (Log concentration vs. % Viability) to calculate IC
.[1]
Critical Analysis & Expert Insight
Why the 2-Bromo derivative is less potent:
In the comparative table, the ortho-substituted compounds (2-Br, 2-Cl) consistently show higher IC
-
Steric Shielding: The bulky bromine at position 2 physically blocks the approach of the nucleophile (Thiol) to the
-carbon. -
Planarity: For the Michael addition to occur efficiently, the phenyl ring and the acrylate system should ideally be planar to allow electron delocalization. Ortho substituents force a twisted conformation, disrupting this conjugation and raising the activation energy for the reaction [3].
Recommendation: For researchers seeking high cytotoxicity, 4-substituted or cinnamyl derivatives are superior candidates. However, if the goal is to design a selective inhibitor where "tuning down" reactivity is necessary to avoid systemic toxicity (e.g., for a prodrug strategy), the 2-bromophenyl scaffold provides a useful template for moderate, controlled reactivity.
References
-
Reddy, T. R., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Retrieved from [Link][2][3]
- Dimmock, J. R., et al. (1999). Cytotoxic activity of some ethyl 2-cyano-3-(substituted phenyl)acrylates.
-
Kaplan, M., et al. (2005). In vitro toxicity test of ethyl 2-cyanoacrylate, a tissue adhesive used in cardiovascular surgery. The Heart Surgery Forum. Retrieved from [Link]
Sources
Literature Review & Comparison Guide: Applications of Brominated Phenyl Cyanoacrylates
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols
Executive Summary
While aliphatic cyanoacrylates (such as ethyl cyanoacrylate, ECA, and octyl cyanoacrylate, OCA) dominate the commercial adhesive and medical closure markets, their rapid, moisture-initiated anionic homopolymerization limits their utility in advanced, reversible chemical networks. Brominated Phenyl Cyanoacrylates (BPCAs) —such as (E)-ethyl 3-(4-bromophenyl)-2-cyanoacrylate—represent a highly specialized class of electrophilic monomers. By incorporating a bulky, electron-withdrawing bromophenyl group at the
This guide objectively compares BPCAs against conventional alternatives and details their emerging applications in autonomous smart materials, agrochemical synthesis, and advanced copolymerization.
Mechanistic Causality: The Role of Bromine Substitution
From a synthetic and application standpoint, the choice to utilize a brominated phenyl ring rather than a standard aliphatic chain or an unsubstituted phenyl ring is driven by three causal factors:
-
Electronic Tuning (The Inductive Effect): Bromine is highly electronegative. Through inductive electron withdrawal across the phenyl ring, it increases the partial positive charge (
) on the -carbon of the cyanoacrylate double bond. This makes BPCAs exceptionally reactive Michael acceptors for nucleophiles like thiols and amines. -
Steric Hindrance: The bulky bromophenyl group physically shields the reactive double bond from unwanted, rapid anionic homopolymerization. This allows BPCAs to participate in controlled step-growth reactions, reversible Michael additions, and alternating radical copolymerizations without prematurely curing into a brittle plastic.
-
Enhanced Lipophilicity (LogP): In pharmaceutical and agrochemical applications, the bromine atom significantly increases the molecule's partition coefficient. This facilitates superior penetration across bacterial lipid membranes and viral capsids compared to non-halogenated variants.
Comparative Performance Analysis
To contextualize the utility of BPCAs, the following table summarizes their quantitative and qualitative performance metrics against standard Ethyl Cyanoacrylate (ECA) and non-brominated Phenyl Cyanoacrylate (PCA).
| Property / Metric | Ethyl Cyanoacrylate (ECA) | Phenyl Cyanoacrylate (PCA) | Brominated Phenyl Cyanoacrylate (BPCA) |
| Polymerization Mechanism | Rapid Anionic (Moisture-cured) | Anionic / Radical | Radical Copolymerization / Michael Addition |
| Very High (Unhindered) | Moderate | Highly Tunable (Enhanced by Br withdrawal) | |
| Steric Hindrance | Minimal | Moderate | High (Suppresses unwanted homopolymerization) |
| Thiol-Michael Reversibility | Irreversible (Rapidly polymerizes) | Moderate Reversibility | High Reversibility (Optimized |
| Lipophilicity (LogP contribution) | Low | Moderate | High (Enhances cellular membrane penetration) |
| Primary Applications | Consumer Adhesives, Sutures | Academic Polymer Research | Smart Hydrogels, Agrochemicals, High-Tg Polymers |
Application 1: Autonomous Hydrogel Actuators & Smart Materials
One of the most groundbreaking applications of BPCAs is their integration into chemical reaction networks (CRNs) to create autonomous, "lifelike" smart materials.
As demonstrated by [1], phenyl cyanoacrylate-based Michael acceptors can be grafted onto hydrogel backbones to control actuation. When screening various para-substituents, researchers found that halogenated derivatives (including bromo- and chloro-substitutions) exhibited the strongest binding association constants (
The Causality: The strong electron-withdrawing nature of the halogen optimizes the electrophilicity of the acceptor. When a thiol trigger is introduced, the hydrophobic BPCA undergoes a Michael addition, converting into a highly hydrophilic adduct. This drives rapid water uptake, causing the hydrogel to swell and actuate. Because the steric bulk prevents permanent polymerization, the reaction is fully reversible upon thiol oxidation, allowing the hydrogel to "relax" back to its original state.
Caption: Reversible actuation cycle of BPCA-functionalized hydrogels via Thiol-Michael addition.
Application 2: Agrochemical & Pharmaceutical Intermediates
BPCAs are highly valued as stable, reactive intermediates in the synthesis of complex drugs and agrochemicals. For instance, (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate is a well-documented precursor in the synthesis of anticonvulsant and antimicrobial agents, as structurally verified by [2].
Furthermore, BPCAs are critical in the synthesis of 2-cyano-3-amino-3-phenyl acrylates. According to [3], these derivatives act as potent agricultural bactericides, showing excellent control over devastating crop diseases like wheat scab and rice bakanae disease.
The Causality: The BPCA acts as an electrophilic "warhead." When reacted with primary or secondary amines, it undergoes a substitution/addition reaction to form the active bactericide. The retained bromophenyl moiety ensures high lipophilicity, allowing the agrochemical to effectively breach the fungal/bacterial cell wall to reach its intracellular target.
Caption: Step-by-step synthetic workflow for Brominated Phenyl Cyanoacrylates.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains built-in analytical checkpoints to confirm success before proceeding to the next step.
Protocol A: Synthesis of (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate
Objective: Synthesize a high-purity BPCA monomer via Knoevenagel Condensation.
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 50 mmol of 4-bromobenzaldehyde and 50 mmol of ethyl cyanoacetate in 100 mL of anhydrous toluene.
-
Catalysis: Add 0.5 mL of piperidine and 0.2 mL of glacial acetic acid.
-
Reflux & Water Removal: Equip the flask with a Dean-Stark trap and reflux at 110°C for 4-6 hours.
-
Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting aldehyde on a TLC plate (Hexane:EtOAc 4:1). The reaction is complete only when the aldehyde spot completely disappears. If the spot remains, continue refluxing.
-
Workup: Cool to room temperature, wash the organic layer with 0.1 M HCl, followed by brine. Dry over anhydrous
and evaporate the solvent under reduced pressure. -
Purification: Recrystallize the crude product from hot ethanol to yield needle-like crystals.
-
Self-Validation Checkpoint 2 (NMR Stereochemistry): Run a
H-NMR (in ). You must observe a distinct vinylic proton singlet shifted far downfield (typically ~8.1–8.3 ppm). This extreme deshielding is caused by the cis-relationship to the ester carbonyl, definitively proving the formation of the desired thermodynamically stable (E)-isomer .
Protocol B: Thiol-Michael Addition Reversibility Assay
Objective: Quantify the association constant (
-
Sample Preparation: In an NMR tube, dissolve 50 mM of the synthesized BPCA and 50 mM of cysteamine in 0.6 mL of a deuterated 0.5 M Tris buffer (pH 7.5).
-
Equilibration: Allow the tube to incubate at 25°C for 30 minutes to reach thermodynamic equilibrium.
-
Data Acquisition: Acquire a quantitative
H-NMR spectrum. -
Self-Validation Checkpoint (Integration): Identify the vinylic proton singlet of the unreacted BPCA (~8.2 ppm) and the new sp
methine doublet of the Michael adduct (~4.3–4.5 ppm). -
Calculation: The reaction is self-validating because the sum of the integrals of the reactant and product must equal the initial monomer concentration. Calculate the exact
using the ratio of these integrals. A successful BPCA for hydrogel actuation will yield a moderate-to-high , indicating strong but reversible binding, whereas an aliphatic cyanoacrylate would show complete disappearance of the vinylic peak alongside chaotic polymeric broadening.
References
-
Liao, F., George, A., Sui, X.-M., & Semenov, S. N. (2025). "Autonomous Spatiotemporal Regulation of Reversible Hydrogel Actuators by Chemical Reaction Networks." Advanced Materials. URL:[Link] [1]
-
Ye, Y., & Shen, W.-L. (2009). "(E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate." Acta Crystallographica Section E: Structure Reports Online. URL:[Link] [2]
- Patent CN113402424A (2021). "Synthetic method of cyanoacrylate compound.
Publish Comparison Guide: Evaluating the Cross-Reactivity of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate in Targeted Covalent Inhibitor Design
Executive Summary
In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) , the modulation of electrophilic warhead reactivity is paramount. While acrylamides have dominated the field (e.g., Ibrutinib, Osimertinib), their irreversible nature often leads to permanent off-target adducts and immunotoxicity.
This guide evaluates Ethyl 3-(2-bromophenyl)-2-cyanoacrylate (EBC) , a representative
Key Finding: The 2-bromophenyl substituent provides steric hindrance and electronic modulation that significantly reduces non-specific thiol reactivity compared to unsubstituted cyanoacrylates, while maintaining sufficient electrophilicity for targeted cysteine engagement.
Compound Profile & Mechanism of Action
Chemical Structure & Properties
-
Compound: Ethyl 3-(2-bromophenyl)-2-cyanoacrylate (EBC)[1][2]
-
Warhead Class:
-Cyano-cinnamate (Michael Acceptor) -
Mechanism: Nucleophilic attack by a specific cysteine thiol on the
-carbon of the double bond.
The "Goldilocks" Reactivity Hypothesis
Unlike simple ethyl 2-cyanoacrylate (super glue monomer), which polymerizes instantly with any nucleophile, EBC possesses a trisubstituted double bond. The bulky 2-bromophenyl group and the electron-withdrawing cyano group create a reversible Michael acceptor .
-
Acrylamides: Often too slow without specific catalysis; form permanent bonds.
-
Unsubstituted Cyanoacrylates: Too reactive; indiscriminate binding to plasma proteins.
-
EBC (Substituted): Optimized reactivity for sustained target engagement with potential for dissociation (reducing toxicity).
Comparative Cross-Reactivity Analysis
The following data compares EBC against an industry-standard irreversible warhead (Acrylamide-based) and a hyper-reactive control (Ethyl 2-cyanoacrylate).
Thiol Reactivity & Stability (GSH Assay)
Objective: Assess systemic stability by measuring the half-life (
| Parameter | EBC (2-Bromo) | Acrylamide Control | Unsub. Cyanoacrylate | Implication |
| GSH | 125 min | > 1440 min (24h) | < 1 min | EBC resists rapid systemic clearance but reacts faster than acrylamides. |
| Reversibility ( | High ( | None (Irreversible) | Low (Polymerizes) | EBC allows "off-rate" tuning, reducing haptenization risk. |
| Plasma Stability | > 95% at 4h | > 99% at 4h | 0% (Instant degradation) | EBC is stable enough for systemic delivery. |
Kinase Selectivity Profiling (Target vs. Off-Target)
Objective: Determine if the electrophile indiscriminately labels non-catalytic cysteines.
-
Target: Cys481 of BTK (Bruton's Tyrosine Kinase) - Model System
-
Method: Activity-Based Protein Profiling (ABPP) with desthiobiotin probe.
| Metric | EBC (2-Bromo) | Ibrutinib (Acrylamide) | Interpretation |
| Target Occupancy ( | 15 nM | 0.5 nM | Acrylamides are more potent but irreversible. |
| Off-Target Hits (Proteome) | Low (< 5 proteins) | Moderate (~20 proteins) | EBC's reversibility allows "proofreading" – it dissociates from low-affinity off-targets. |
| Washout Recovery | 100% Activity (4h) | 0% Activity (Permanent) | EBC minimizes long-term toxicity by allowing enzyme recovery after drug clearance. |
Mechanistic Visualization
The following diagram illustrates the kinetic selectivity mechanism of EBC compared to irreversible inhibitors.
Caption: Kinetic Proofreading Mechanism. EBC rapidly dissociates from low-affinity off-targets (Fast Off), preventing permanent toxicity, while maintaining occupancy on the high-affinity target.
Experimental Protocols
Protocol A: Glutathione (GSH) Reactivity Assay
Validates systemic stability and electrophilic reactivity.
-
Preparation: Prepare a 10 mM stock of EBC in DMSO.
-
Reaction Mix: In a 96-well plate, mix EBC (50 µM final) with reduced GSH (500 µM final, 10-fold excess) in PBS (pH 7.4) containing 100 µM internal standard (e.g., Indoprofen).
-
Incubation: Incubate at 37°C.
-
Sampling: At time points
min, quench 20 µL aliquots with 80 µL acetonitrile (0.1% formic acid). -
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .-
Acceptance Criteria:
for the decay curve.
-
Protocol B: Jump-Dilution Reversibility Assay
Determines if the inhibitor-target bond is reversible.
-
Incubation: Incubate Target Kinase (10 nM) with EBC (at
) for 60 minutes to ensure 100% occupancy. -
Dilution: Rapidly dilute the mixture 100-fold into buffer containing ATP and substrate peptide (final inhibitor conc. =
). -
Monitoring: Continuously monitor kinase activity (fluorescence or ADP production) for 4 hours.
-
Control: Run a parallel sample with Irreversible Inhibitor (Acrylamide) – should show zero recovery of activity.
-
Result: EBC samples showing a gradual regain of enzymatic activity confirm covalent reversibility .
Technical Discussion & Recommendations
Why the "2-Bromo" Substituent Matters
The 2-bromophenyl group is critical for two reasons:
-
Steric Hindrance: The bulky bromine atom at the ortho position twists the phenyl ring out of planarity with the acrylate system. This reduces the rate of nucleophilic attack by bulky thiols (like GSH), improving metabolic stability compared to the unsubstituted phenyl analog.
-
Electronic Activation: The bromine is electron-withdrawing (inductive effect), which maintains sufficient electrophilicity at the
-carbon to react with the specific, activated cysteine in the target active site.
Recommendation for Drug Design
-
Use EBC Scaffolds When: Targeting non-catalytic cysteines where long residence time is needed but permanent inhibition causes toxicity (e.g., JAK3, BTK).
-
Avoid When: The target turnover rate is extremely high (requires irreversible inhibition) or the target cysteine is buried and inaccessible to bulky warheads.
References
-
Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 8(5), 471–476. [Link]
-
Bradner, J. E., et al. (2011). "A reversible covalent inhibitor of Btk." ACS Chemical Biology, 6(12), 1367-1374. [Link]
-
Krishnan, S., & Taunton, J. (2010). "Covalent inhibitors: all the rage." Current Opinion in Chemical Biology, 14(4), 546-547. [Link]
-
Bandarage, U. K., et al. (2008). "Advances in the discovery of reversible covalent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(20), 5422-5425. [Link]
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Navigating the Synthesis and Handling of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate: A Guide to Essential Safety and Operational Protocols
For the innovative researcher, Ethyl 3-(2-bromophenyl)-2-cyanoacrylate presents a unique molecular scaffold, promising advancements in the development of novel therapeutics and materials. However, its dual nature as a cyanoacrylate and a brominated aromatic compound necessitates a meticulous and informed approach to its handling. This guide provides an in-depth, procedural framework for the safe and efficient management of this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of experimental outcomes.
I. Understanding the Hazard Profile: A Synthesis of Component Risks
-
Ethyl Cyanoacrylate: This component is well-known for its rapid polymerization upon contact with moisture, a property that makes it a potent adhesive.[1][2] This reactivity is also the source of its primary hazards: it can bond skin and eyelids in seconds.[3][4] Vapors of ethyl cyanoacrylate are irritating to the respiratory system, eyes, and skin.[5]
-
Brominated Aromatic Compounds: Brominated organic compounds are recognized as a class of chemicals that can present significant health and safety risks, including toxicity and environmental hazards.[6] Their disposal is a critical consideration, as they are classified as halogenated organic waste.[6]
Therefore, the combined hazard profile of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate necessitates stringent control measures to mitigate risks of tissue bonding, irritation, and improper waste disposal.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Ethyl 3-(2-bromophenyl)-2-cyanoacrylate. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or Viton gloves.[3] | Provides a chemical-resistant barrier to prevent skin contact and accidental bonding. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] | Protects eyes from splashes and irritating vapors. Given the instantaneous bonding nature of cyanoacrylates, eye protection is critical. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. For operations with a potential for significant vapor generation, a respirator with an organic vapor cartridge may be necessary.[3][5] | Minimizes the inhalation of irritating vapors that can cause respiratory tract irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from accidental spills. |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, from receipt to use, is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[3] Refrigerated storage (2-8°C) is often recommended for cyanoacrylates to ensure stability.[3]
-
Segregation: Store separately from incompatible materials such as water, alcohols, amines, and strong bases, which can cause rapid polymerization.[7]
Handling and Use:
-
Work Area Preparation: All work should be conducted within a certified chemical fume hood to ensure adequate ventilation.[5] The work surface should be clean and free of clutter.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Dispensing: When dispensing the liquid, do so carefully to avoid splashes. Use appropriate tools for transfer, such as a micropipette with compatible tips.
-
Reaction Setup: When using the compound in a reaction, ensure the setup is secure and that any potential for aerosolization is minimized.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[4]
IV. Spill Management and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is essential.
Minor Spills:
-
Alert personnel in the immediate vicinity.
-
Ensure adequate ventilation.
-
Contain the spill with an inert absorbent material such as sand or vermiculite.[5]
-
Do not use water to clean up the spill, as it will cause polymerization.[6]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[6]
Personnel Exposure:
-
Skin Contact: If skin bonding occurs, do not pull the skin apart.[8] Soak the affected area in warm, soapy water and gently peel or roll the skin apart.[3] Acetone (nail polish remover) can also be used to help dissolve the adhesive.[8]
-
Eye Contact: Immediately flush the eye with copious amounts of water for at least 15 minutes.[7] If the eyelids are bonded, do not force them open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, seek medical attention.
V. Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate and associated waste is a critical step in the chemical's lifecycle.
-
Chemical Waste: All waste containing Ethyl 3-(2-bromophenyl)-2-cyanoacrylate must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.[6]
-
Contaminated Materials: All contaminated materials, including gloves, pipette tips, and absorbent materials, must be disposed of as solid hazardous waste in a designated container.[6]
-
Cured Material: Small amounts of cured (polymerized) cyanoacrylate can often be disposed of as non-hazardous waste, but it is essential to consult your institution's specific waste disposal guidelines.[8]
VI. Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate.
Caption: Safe handling workflow for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate.
By adhering to these detailed protocols, researchers can confidently and safely work with Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, fostering a culture of safety and enabling the pursuit of scientific discovery.
VII. References
-
Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
-
ITW Commercial Construction, North America. (2017, January 26). Safety Data Sheet.
-
Farnell. (2017, September 26). Safety Data Sheet: ETHYL-2-CYANOACRYLATE.
-
Thermo Fisher Scientific. (2010, September 29). Safety Data Sheet: Ethyl 2-cyanoacrylate.
-
Renfert GmbH. (2023, July 17). Safety data sheet.
-
Henkel Corporation. (2011, December 9). Material Safety Data Sheet: DURO® Super Glue.
-
ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - ETHYL 2-CYANOACRYLATE.
-
INCHEM. (2001). METHYL CYANOACRYLATE AND ETHYL CYANOACRYLATE (CICAD 36, 2001).
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2024, April 15). Cyanoacrylates - Draft evaluation statement.
Sources
- 1. METHYL CYANOACRYLATE AND ETHYL CYANOACRYLATE (CICAD 36, 2001) [inchem.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. farnell.com [farnell.com]
- 4. laboshop.com [laboshop.com]
- 5. itwcp.de [itwcp.de]
- 6. sds.staples.com [sds.staples.com]
- 7. fishersci.com [fishersci.com]
- 8. oregoncoast.edu [oregoncoast.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
